Nbd-556
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLQCIOURANAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364454 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333353-44-9 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBD-556 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Development of Nbd-556 as an HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and subsequent development of Nbd-556, a pioneering small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.
Introduction: Targeting HIV-1 Entry
The entry of HIV-1 into host cells is a critical first step in its lifecycle and presents a key target for antiviral drug development.[1][2][3] This process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary host cell receptor, CD4.[3][4] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4), which in turn initiates membrane fusion mediated by the gp41 protein, allowing the viral contents to enter the cell.[3]
Small molecules that can block the initial gp120-CD4 interaction are valuable candidates for antiretroviral therapy. In 2005, N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, including the compound This compound , were identified as a novel class of HIV-1 entry inhibitors.[4] These compounds act as CD4 mimetics, binding to a conserved pocket on gp120 known as the Phe43 cavity, thereby preventing the virus from attaching to host cells.[1][5][6]
Mechanism of Action
This compound functions as a direct competitive inhibitor of the gp120-CD4 interaction.[4][7] X-ray crystallography studies have confirmed that this compound binds within the Phe43 cavity of gp120.[1][6] The 4-chlorophenyl group of the molecule inserts deeply into this hydrophobic pocket, mimicking the binding of a critical phenylalanine residue (Phe43) of the CD4 receptor.[1] This binding event physically obstructs the engagement of gp120 with the CD4 receptor on T-cells.
An important characteristic of this compound is its function as a CD4 agonist .[8][9] While it blocks entry into CD4-positive cells, it can induce the same conformational changes in gp120 that CD4 binding does. This can inadvertently promote binding to the CCR5 coreceptor and enhance HIV-1 entry into CD4-negative cells that express CCR5, an undesirable trait for a therapeutic agent.[1][5][9] This discovery was a critical turning point, guiding subsequent efforts to modify the molecule to create pure antagonists.[9]
Quantitative Inhibitory Activity
This compound demonstrated low-micromolar potency in various in vitro assays. Its activity, along with that of subsequently developed analogs, has been quantified to assess improvements in potency and mechanism.
| Compound | Cell-Cell Fusion IC₅₀ (µM) | gp120-CD4 Interaction IC₅₀ (µM) | Notes |
| This compound | 4.3 ± 1.4 | 8.9 ± 1.4 | The original lead compound; acts as a CD4 agonist.[1] |
| NBD-09027 | 2.3 ± 0.5 | 6.2 ± 0.8 | An analog with improved fusion inhibition and reduced agonist properties.[1][9] |
| NBD-10007 | 3.5 ± 0.7 | 10.7 ± 0.7 | An analog evaluated for binding mode.[1] |
| NBD-11008 | 2.5 ± 0.9 | 13.8 ± 0.8 | Showed improved activity over this compound in fusion assays.[1] |
| NBD-11018 | 4.4 ± 0.4 | 6.5 ± 1.3 | An analog with potent gp120-CD4 binding inhibition.[1] |
| NBD-11021 | Not Reported | IC₅₀ as low as 0.27 µM | A full CD4-antagonist with broad neutralization activity.[9] |
| Data compiled from studies on various HIV-1 strains (e.g., HIV-1IIIB). IC₅₀ values are presented as mean ± standard deviation from multiple independent experiments.[1] |
Key Experimental Protocols
The characterization of this compound and its analogs relies on a set of standardized virological and biochemical assays.
4.1. Cell-Cell Fusion Assay This assay measures the ability of a compound to prevent the fusion of HIV-1-infected cells with uninfected cells that express CD4 receptors.
-
Cells: HIV-1IIIB-infected H9 cells (effector cells) and MT-2 cells (target cells, expressing the CXCR4 coreceptor).[1]
-
Procedure:
-
Target cells (MT-2) are incubated with varying concentrations of the test compound.
-
Effector cells (H9/HIV-1IIIB) are added to the mixture.
-
The co-culture is incubated to allow for cell fusion, which results in the formation of multinucleated giant cells (syncytia).
-
Syncytia are quantified, typically by microscopy.
-
The concentration at which the compound inhibits 50% of syncytia formation (IC₅₀) is calculated.[1]
-
4.2. gp120-CD4 Interaction Assay (Capture ELISA) This biochemical assay directly measures the inhibition of the binding between recombinant gp120 protein and CD4.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to detect the interaction.
-
Procedure:
-
Microtiter plate wells are coated with a capture antibody (e.g., sheep anti-gp120 antibody D7324).[1]
-
Recombinant HIV-1 gp120 protein is added and captured by the antibody.
-
The test compound (e.g., this compound) is added at graded concentrations, followed by the addition of soluble CD4 (sCD4).
-
Unbound reagents are washed away.
-
The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), which reacts with a substrate to produce a measurable colorimetric signal.
-
The IC₅₀ value is determined by measuring the compound concentration required to reduce the signal by 50%.[1]
-
4.3. HIV-1 Env-Pseudotyped Virus Neutralization Assay This assay assesses the antiviral activity of a compound against a broad range of HIV-1 strains in a single-cycle infection model.
-
Principle: Replication-defective lentiviral vectors are engineered to express HIV-1 envelope glycoproteins (Env) from various clinical isolates on their surface. These "pseudoviruses" can infect cells once but cannot replicate further.
-
Procedure:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene) are seeded in microplates.
-
Pseudoviruses are pre-incubated with various concentrations of the test compound.
-
The mixture is added to the target cells.
-
After a set incubation period (e.g., 48 hours), cell lysis buffer is added.
-
Luciferase activity, which is proportional to the level of viral entry, is measured using a luminometer.
-
The IC₅₀ is calculated as the compound concentration that reduces luciferase activity by 50%.[1]
-
4.4. Surface Plasmon Resonance (SPR) SPR is a biophysical technique used to study the kinetics and conformational changes of molecular interactions in real-time.
-
Principle: The technique measures changes in the refractive index at the surface of a sensor chip to which a molecule (ligand) is immobilized.
-
Application for this compound:
-
This compound is coupled to an SPR sensor chip.[6]
-
A solution containing gp120 protein (analyte) is flowed over the chip, and the binding is measured.
-
To test for CD4 agonist/antagonist properties, the ability of gp120, pre-incubated with a compound, to bind to a coreceptor-mimicking antibody (like 17b) is measured.[9] An agonist will enhance 17b binding, while an antagonist will not.[9]
-
Development from Agonist to Antagonist
The discovery of this compound's CD4-agonist activity was a major hurdle for its clinical development.[5][9] Structure-based drug design became crucial for overcoming this limitation. X-ray crystallography revealed that the 2,2′,6,6′-tetramethylpiperidine ring of this compound was located outside the Phe43 cavity and did not contribute significantly to binding.[1] This insight allowed for the modification of this region to improve potency and alter the compound's functional profile.
The development process involved a rational, structure-based approach:
-
Lead Compound (Full Agonist): This compound demonstrated proof-of-concept but had undesirable agonist properties, enhancing infection in certain cell types.[9]
-
Intermediate (Partial Agonist): Analogs like NBD-09027 were synthesized. These compounds showed reduced agonist effects compared to this compound but did not eliminate them entirely.[9]
-
Optimized Lead (Full Antagonist): Through modification of the central oxalamide region, previously thought to be immutable, compounds like NBD-11021 were developed. NBD-11021 successfully eliminated agonist activity and showed unprecedented neutralization breadth and potency against a wide panel of HIV-1 isolates.[9]
Conclusion
This compound was a landmark discovery in the search for small-molecule HIV-1 entry inhibitors. While its inherent CD4-agonist properties limited its direct therapeutic potential, it served as an invaluable pharmacological tool and a foundational lead compound. The systematic study of its binding mode and the subsequent structure-based design efforts successfully addressed the challenge of agonism, leading to the development of potent, broadly neutralizing CD4 antagonists. This body of work provides a clear framework for the continued development of next-generation HIV-1 entry inhibitors targeting the gp120-CD4 interface.
References
- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Site of Nbd-556 on gp120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of Nbd-556, a small-molecule HIV-1 entry inhibitor that targets the envelope glycoprotein gp120. By mimicking the host cell receptor CD4, this compound effectively blocks the initial stage of viral entry, making it a significant subject of study in the development of novel anti-HIV therapeutics.
Mechanism of Action: A CD4 Mimetic
This compound is a novel human immunodeficiency virus type 1 (HIV-1) entry inhibitor that functions by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell receptor CD4.[1][2] It is classified as a CD4 mimetic, meaning it binds to gp120 at the same site as CD4 and induces a similar conformational change.[3][4] This action prevents the virus from attaching to and entering host cells.[1][5] Studies have confirmed that this compound specifically targets the entry stage of the HIV-1 life cycle and does not inhibit later stages involving reverse transcriptase, protease, or integrase.[1]
The binding of this compound to gp120 induces a conformation that is functionally similar to the CD4-bound state.[3][4] This can, in some contexts, act as a CD4 agonist, promoting binding to the co-receptor CCR5 and potentially enhancing HIV-1 entry into CD4-negative cells that express CCR5.[5][6] However, its primary and most studied function is the inhibition of viral entry into CD4-positive cells.
The Binding Site: The Phe43 Cavity
Crystallographic and mutagenesis studies have precisely located the binding site of this compound to a highly conserved pocket on gp120 known as the Phe43 cavity .[3][7][8] This cavity is named after the Phenylalanine residue at position 43 of the CD4 receptor, which inserts into this pocket during natural infection. The Phe43 cavity is situated at the nexus of the gp120 inner domain, outer domain, and the bridging sheet.[3]
The co-crystal structure of the this compound-gp120 complex reveals that the phenyloxalamide portion of this compound projects deep into the Phe43 pocket.[3] In contrast, the 2,2',6,6'-tetramethylpiperidine ring of the molecule is located outside the cavity and is more exposed.[5][8]
Mutagenesis studies have highlighted the critical role of specific residues within the Phe43 cavity for this compound binding. For instance, mutations at Serine 375 (S375) can significantly impact the binding affinity of this compound and its analogues.[7][9] This confirms that the interactions within this cavity are crucial for the inhibitor's function.
Quantitative Binding Data
The interaction between this compound and gp120 has been quantified using various biophysical techniques. The following tables summarize the key binding parameters reported in the literature.
| Parameter | Value | Method | Reference |
| IC50 | 58.5 to >100 µM | Cell-based assays | [7] |
| Binding Affinity (Kd) | 3–5 µM | Not specified | [7] |
| Change in Enthalpy (ΔH) | -24.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | [10] |
Table 1: Summary of quantitative data for this compound binding to gp120.
The affinity of this compound for different forms of gp120 has also been investigated. It was found that the affinity for a truncated form of the protein (coree) was approximately 20-fold higher than for the full-length gp120, as determined by equilibrium and competition binding assays.[3]
Experimental Protocols
The characterization of the this compound binding site on gp120 has been accomplished through a combination of structural biology, biophysical, and virological assays. Detailed methodologies for key experiments are outlined below.
X-Ray Crystallography
To determine the precise atomic-level interactions between this compound and gp120, co-crystallization studies were performed.
-
Protein Expression and Purification: A truncated version of the gp120 core (coree) from the clade C strain C1086 was expressed and purified.
-
Co-crystallization: The purified gp120 coree was incubated with this compound to form a complex. This complex was then subjected to crystallization screening under various conditions.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals to a resolution of 2.7 Å. The structure of the complex was then solved and refined to reveal the binding mode of this compound within the Phe43 cavity.[3]
Surface Plasmon Resonance (SPR)
SPR was utilized to measure the binding kinetics and affinity of this compound to gp120 in solution.
-
Chip Preparation: this compound was coupled to an SPR sensor chip via a linker attached to its exposed piperidine ring.
-
Binding Analysis: Different forms of gp120 (e.g., coree, full-length) were flowed over the chip surface at various concentrations.
-
Data Interpretation: The association and dissociation rates were measured to determine the binding affinity. Competition assays were also performed to further validate the binding interactions.[3]
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the thermodynamic parameters of the this compound-gp120 interaction.
-
Sample Preparation: Purified gp120 was placed in the sample cell of the calorimeter, and a solution of this compound was placed in the injection syringe.
-
Titration: The this compound solution was titrated into the gp120 solution in a series of small injections.
-
Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the binding event.[7][10]
Mutagenesis Studies
Site-directed mutagenesis was used to identify key gp120 residues involved in this compound binding.
-
Mutant Generation: Specific amino acid residues in the Phe43 cavity of gp120, such as Serine 375, were mutated to other amino acids (e.g., Tryptophan).
-
Binding Assays: The binding of this compound to the mutant gp120 proteins was then assessed using techniques like SPR or ELISA.
-
Functional Assays: The ability of this compound to inhibit HIV-1 entry mediated by the mutant envelope glycoproteins was evaluated in cell-based neutralization assays.[7][9]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of HIV-1 entry and the inhibitory action of this compound, as well as a typical experimental workflow for its characterization.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of NBD-556 Against Diverse HIV-1 Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro efficacy of NBD-556, a small-molecule CD4 mimetic, against a range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This compound functions as an entry inhibitor, targeting the viral envelope glycoprotein gp120 and preventing its interaction with the host cell receptor CD4, a critical first step in the HIV-1 lifecycle.[1][2] This document details the quantitative inhibitory activities of this compound and its analogs, provides in-depth experimental methodologies for key assays, and visualizes the underlying molecular pathways.
Data Presentation: Quantitative Efficacy of this compound and Analogs
The following tables summarize the in-vitro inhibitory activity of this compound and several of its analogs against various HIV-1 strains. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which indicates the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Compound | Cell-Cell Fusion IC50 (µM) | gp120-CD4 Interaction IC50 (µM) |
| This compound | 4.3 ± 1.4 | 8.9 ± 1.4 |
| NBD-09027 | 2.3 ± 0.5 | 6.2 ± 0.8 |
| NBD-10007 | 3.5 ± 0.7 | 10.7 ± 0.7 |
| NBD-11008 | 2.5 ± 0.9 | 13.8 ± 0.8 |
| NBD-11018 | 4.4 ± 0.4 | 6.5 ± 1.3 |
| Data from three independent experiments.[1] |
| Compound | HIV-1 Strain | IC50 (µM) |
| This compound | HIV-1 IIIB (X4-tropic) | 0.96 ± 0.1 |
| NBD-14204 | HIV-1 HXB2 (Lab-adapted) | 0.47 ± 0.03 |
| NBD-14208 | HIV-1 HXB2 (Lab-adapted) | 3 ± 0.25 |
| IC50 values for this compound analogs against various clinical isolates ranged from 0.24–0.9 µM for NBD-14204 and 0.66–5.7 µM for NBD-14208.[3] |
| Compound | Cell Line | CC50 (µM) |
| This compound | TZM-bl | >118 |
| NBD-09027 | TZM-bl | >87 |
| NBD-11008 | TZM-bl | >85 |
| NBD-14136 | Not Specified | 42.4 |
| The toxicity data for this compound and its analogs demonstrate a favorable selectivity index.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Single-Round Infectivity Assay (TZM-bl Reporter Gene Assay)
This assay quantifies the inhibition of HIV-1 entry using a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM with 10% FBS and antibiotics)
-
HIV-1 Env-pseudotyped virus stocks
-
This compound or other test compounds
-
DEAE-dextran
-
Luciferase assay reagent
-
96-well flat-bottom culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 2x10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Virus and Compound Incubation: In a separate plate, mix the diluted compounds with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells. Include wells with virus only (positive control) and cells only (negative control).
-
DEAE-Dextran Addition: Add DEAE-dextran to each well to a final concentration of 40 µg/mL to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Remove the culture medium and add luciferase assay reagent to lyse the cells. Transfer the lysate to a black 96-well plate and measure luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control and determine the IC50 value.
Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of HIV-1 Env-expressing cells with CD4- and co-receptor-expressing target cells.
Materials:
-
HIV-1 Env-expressing cells (e.g., H9/HIV-1IIIB)
-
Target cells expressing CD4 and co-receptors (e.g., MT-2)
-
This compound or other test compounds
-
Assay medium (e.g., RPMI 1640)
-
96-well plates
-
Microscope or plate reader for quantifying cell fusion (e.g., by measuring syncytia formation or using a reporter gene system).
Procedure:
-
Target Cell Plating: Plate target cells (e.g., MT-2) in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the target cells.
-
Effector Cell Addition: Add HIV-1 Env-expressing cells (e.g., H9/HIV-1IIIB) to the wells.
-
Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C to allow for cell fusion and syncytia formation.
-
Quantification of Fusion: Observe and count the number of syncytia (large, multinucleated cells) in each well under a microscope. Alternatively, if a reporter system is used, measure the reporter gene activity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for evaluating this compound.
Caption: HIV-1 Entry Pathway and this compound Mechanism of Action.
Caption: Workflow for Single-Round Infectivity Assay.
References
- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the CD4-Agonist Properties of Nbd-556: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the core CD4-agonist properties of Nbd-556, a small-molecule mimetic of the CD4 receptor and a notable HIV-1 entry inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action.
Executive Summary
This compound is a pioneering compound in the study of HIV-1 entry inhibition. It functions by binding to the viral envelope glycoprotein gp120, specifically within the Phe43 cavity, thereby blocking the interaction with the host cell's CD4 receptor. A critical characteristic of this compound, however, is its pronounced CD4-agonist activity. By mimicking CD4, it induces conformational changes in gp120 that are akin to those triggered by the natural receptor. This agonism, while demonstrating a sophisticated level of molecular mimicry, presents a potential therapeutic challenge as it can paradoxically enhance HIV-1 entry into CD4-negative, CCR5-positive cells. This document delves into the quantitative metrics of this compound's binding and inhibitory functions, the experimental protocols used to elucidate these properties, and a visual representation of its molecular interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding affinity and inhibitory concentrations of this compound.
Table 1: Binding Affinity of this compound to HIV-1 gp120
| Parameter | Value | Conditions | Reference |
| Kd | 3.7 µM | Isothermal Titration Calorimetry, 25°C | |
| Binding Affinity (KA) | 2.7 x 105 M-1 | Isothermal Titration Calorimetry, 25°C | |
| Enhanced Kd (with 17b MAb) | 0.5 µM | Isothermal Titration Calorimetry |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Assay | IC50 Value | Cell Lines | Virus Strain | Reference |
| Cell-Cell Fusion Inhibition | ~2.5 to 4.5 µM | H9/HIV-1IIIB and MT-2 cells | HIV-1IIIB | |
| gp120-CD4 Interaction | 8.9 ± 1.4 µM | Capture ELISA | Recombinant gp120 | |
| HIV-1 Entry Inhibition | 58.5 to >100 µM | Cell-based assays | Various |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
gp120-CD4 Binding Inhibition Assay (Capture ELISA)
This assay quantifies the ability of this compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor.
-
Principle: Recombinant gp120 is captured on an ELISA plate. Soluble CD4 (sCD4) and varying concentrations of the inhibitor (this compound) are added. The amount of sCD4 that binds to the captured gp120 is then detected using an anti-CD4 antibody, typically conjugated to an enzyme for colorimetric detection. A decrease in signal in the presence of the inhibitor indicates binding inhibition.
-
Protocol Outline:
-
Coating: 96-well microtiter plates are coated with an anti-gp120 antibody (e.g., sheep anti-gp120 D7324) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 10% FBS) to prevent non-specific binding.
-
Capture: Recombinant HIV-1 gp120 is added to the wells and incubated to allow capture by the coated antibody.
-
Inhibition: Graded concentrations of this compound are pre-incubated with the captured gp120.
-
Binding: A fixed concentration of soluble CD4 (sCD4) is added to the wells and incubated to allow binding to gp120.
-
Detection: The plates are washed, and a primary antibody against CD4 (e.g., OKT4) is added, followed by a secondary enzyme-conjugated antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Signal Development: A substrate for the enzyme (e.g., TMB) is added, and the reaction is stopped. The optical density is read using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay assesses the ability of this compound to prevent the fusion of cells expressing the HIV-1 envelope with cells expressing CD4.
-
Principle: Two cell lines are co-cultured. One cell line (effector cells) is infected with HIV-1 or transfected to express the HIV-1 envelope glycoproteins (gp120/gp41). The other cell line (target cells) expresses the CD4 receptor and co-receptors (CXCR4 or CCR5). Fusion between these cells results in the formation of syncytia, which can be quantified.
-
Protocol Outline:
-
Cell Preparation: HIV-1 infected cells (e.g., H9/HIV-1IIIB) are cultured. Target cells (e.g., MT-2) are also prepared.
-
Incubation with Inhibitor: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.
-
Fusion: The co-culture is incubated for a set period (e.g., 6 hours) to allow for cell fusion and syncytia formation.
-
Quantification: Syncytia formation can be quantified by several methods, such as manual counting under a microscope or through a reporter gene assay. In some systems, one cell line contains a viral promoter (e.g., HIV-1 LTR) driving a reporter gene (e.g., β-galactosidase), and the other cell line provides the Tat protein upon fusion, activating the reporter. The reporter gene activity is then measured.
-
Analysis: The IC50 is determined by measuring the reduction in syncytia formation or reporter activity at different inhibitor concentrations.
-
CD4-Agonist Activity Assay (Infection of CD4-Negative Cells)
This assay is crucial for determining the CD4-mimetic and agonist properties of this compound.
-
Principle: The assay measures the ability of a compound to enhance the entry of a CD4-dependent HIV-1 strain into cells that express the appropriate co-receptor (e.g., CCR5) but lack the CD4 receptor. If the compound acts as a CD4 agonist, it will bind to gp120 and induce the conformational changes necessary for co-receptor binding and subsequent viral entry.
-
Protocol Outline:
-
Cell Line: A CD4-negative cell line engineered to express a co-receptor (e.g., Cf2Th-CCR5) is used.
-
Virus: A recombinant, CD4-dependent HIV-1 strain is used (e.g., ADA).
-
Infection: The Cf2Th-CCR5 cells are infected with the HIV-1 virus in the presence of increasing concentrations of this compound. A known non-agonist inhibitor (e.g., BMS-378806) is often used as a negative control.
-
Measurement of Infection: Viral entry and subsequent infection are typically measured using a reporter gene encoded by the virus (e.g., luciferase or GFP). The reporter gene expression is quantified at a set time post-infection.
-
Analysis: An increase in reporter gene activity in the presence of this compound, compared to the no-compound control, indicates CD4-agonist activity. The results are often expressed as a fold-enhancement of infectivity.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action on the HIV-1 envelope and the experimental workflow for its characterization.
Caption: Mechanism of this compound CD4-agonist activity on HIV-1 gp120.
Caption: Experimental workflow for characterizing this compound properties.
Foundational Research on N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, a novel class of small molecules identified as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) entry. This document details their mechanism of action, summarizes key quantitative data on their biological activity, and provides comprehensive experimental protocols for their synthesis and evaluation. The core structure of these compounds, exemplified by the lead compounds NBD-556 and NBD-557, engages the HIV-1 envelope glycoprotein gp120, preventing its crucial interaction with the host cell receptor CD4, thereby blocking the initial step of viral infection. This guide is intended to serve as a comprehensive resource for researchers in the fields of virology, medicinal chemistry, and drug development.
Introduction
The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells[1][2]. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4[3]. Subsequent conformational rearrangements in the transmembrane glycoprotein gp41 mediate the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm[3]. The gp120-CD4 interaction is a prime target for the development of antiretroviral therapies.
N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides represent a promising class of HIV-1 entry inhibitors discovered through database screening techniques[4][5]. The lead compounds, this compound (N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) and NBD-557, have demonstrated potent inhibitory activity against a range of HIV-1 strains by directly binding to gp120 and preventing its association with CD4[4][5]. This guide will delve into the fundamental research that has elucidated the therapeutic potential of this compound class.
Mechanism of Action
The primary mechanism of action of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides is the allosteric inhibition of the gp120-CD4 interaction[4]. These small molecules bind to a conserved pocket on gp120 known as the "Phe43 cavity"[6][7]. By occupying this cavity, the compounds induce or stabilize a conformation of gp120 that is incompatible with CD4 binding[8][9][10]. This blockade of the initial and essential step of viral entry effectively neutralizes the virus before it can engage the host cell.
A notable characteristic of some early-generation compounds like this compound is their behavior as CD4 agonists, meaning they can induce conformational changes in gp120 similar to those triggered by CD4 binding[6][11]. This can, under certain experimental conditions, enhance the infectivity of CD4-negative cells expressing a coreceptor[12][13][14]. Structure-based drug design efforts have since focused on modifying the oxalamide scaffold to develop analogs that are full CD4 antagonists, devoid of this agonistic activity[13][14].
Below is a diagram illustrating the HIV-1 entry pathway and the inhibitory action of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides.
Caption: HIV-1 Entry and Inhibition Pathway.
Quantitative Data
The following tables summarize the biological activity of representative N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides and their analogs.
Table 1: Antiviral Activity of Lead Compounds Against Various HIV-1 Strains
| Compound | HIV-1 Strain | Tropism | IC50 (µM) | Cell Line |
| This compound | HXB2 | X4 | 1.9 - 27.8 | Various |
| This compound | NL4-3 | X4 | ~2.5 - 4.5 | H9/MT-2 |
| This compound | Subtype A | - | 1.9 - 27.8 | TZM-bl |
| This compound | Subtype B | - | 1.5 - 21 | TZM-bl |
| This compound | Subtype C | - | 1.5 - 21 | TZM-bl |
| NBD-557 | Various | X4/R5 | low µM | Various |
| NBD-09027 | IIIB | X4 | 2.3 ± 0.5 | H9/MT-2 |
| NBD-11008 | IIIB | X4 | ~2.5 | H9/MT-2 |
| NBD-11021 | Various | - | 0.6 - 5.3 | TZM-bl |
Data compiled from multiple sources, including[6][7][12][13][15].
Table 2: Binding Affinity and Cytotoxicity
| Compound | Target | Assay | Binding Affinity (KD or IC50 in µM) | CC50 (µM) | Cell Line for CC50 |
| This compound | gp120 | SPR | 3 - 5 | >100 | Various |
| NBD-557 | gp120 | SPR | 3 - 5 | >100 | Various |
| NBD-09027 | gp120 | ELISA | 6.2 ± 0.8 | >50 | TZM-bl |
| NBD-11008 | gp120 | ELISA | ~6.7 - 15 | >50 | TZM-bl |
Data compiled from multiple sources, including[6][10].
Experimental Protocols
Synthesis of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides
This protocol describes a general method for the synthesis of the title compounds, adapted from procedures for analogous structures[16].
Caption: General Synthesis Workflow.
Materials:
-
Substituted aryl amine (e.g., 4-chloroaniline)
-
Ethyl 2-chloro-2-oxoacetate
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Lithium hydroxide (LiOH) or other suitable base for hydrolysis
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
4-amino-2,2,6,6-tetramethylpiperidine
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate:
-
Dissolve the aryl amine (1 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) dropwise.
-
Slowly add ethyl 2-chloro-2-oxoacetate (1 equivalent).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis to 2-((4-chlorophenyl)amino)-2-oxoacetic acid:
-
Dissolve the ester intermediate from step 1 in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
-
Coupling to form N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide (this compound):
-
Dissolve the carboxylic acid from step 2 (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by HPLC.
-
HIV-1 Cell-Cell Fusion Assay
This assay measures the ability of the compounds to inhibit the fusion of HIV-1 infected cells with uninfected cells.
Materials:
-
H9 cells chronically infected with HIV-1 (e.g., H9/IIIB)
-
MT-2 cells (target cells)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Microscope
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 5 x 104 cells per well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells containing MT-2 cells.
-
Add H9/IIIB cells (2.5 x 104 cells per well) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Examine the wells under a microscope for the presence of syncytia (large, multinucleated cells formed by cell fusion).
-
The IC50 is the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control wells without any inhibitor.
Surface Plasmon Resonance (SPR) for gp120 Binding
This protocol details the measurement of binding affinity between the test compounds and HIV-1 gp120.
Materials:
-
Biacore instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant HIV-1 gp120
-
Test compounds
-
Running buffer (e.g., HBS-EP)
-
Acetate buffer (pH 5.0) for immobilization
Procedure:
-
Immobilization of gp120:
-
Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Dissolve recombinant gp120 in 10 mM acetate buffer (pH 5.0) to a concentration of 25-50 µg/mL.
-
Inject the gp120 solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test compounds in running buffer.
-
Inject the compound solutions over the gp120-immobilized surface and a reference flow cell (without gp120).
-
Monitor the binding in real-time as a change in resonance units (RU).
-
After each injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., low pH glycine).
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Analyze the data using appropriate software (e.g., BIAevaluation) to determine the equilibrium dissociation constant (KD).
-
Conclusion
N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides have been firmly established as a valid class of HIV-1 entry inhibitors with a well-defined mechanism of action. The foundational research summarized in this guide highlights their potential as therapeutic leads. The provided quantitative data and detailed experimental protocols offer a solid starting point for further investigation and optimization of these compounds. Future research will likely focus on enhancing their potency, broadening their activity against diverse HIV-1 clades, and improving their pharmacokinetic profiles to advance this promising class of inhibitors towards clinical development.
References
- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1 entry by antibodies: potential viral and cellular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Nbd-556 in a Single-Cycle Infectivity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nbd-556 , a small-molecule CD4 mimetic, as an inhibitor of HIV-1 entry in a single-cycle infectivity assay. This document outlines the mechanism of action of this compound, detailed experimental protocols for its application, and representative data for assessing its antiviral potency and cytotoxicity.
Introduction to this compound
This compound is a novel experimental compound that functions as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2][3] It acts as a CD4 mimetic, binding to the viral envelope glycoprotein gp120 in a manner that mimics the natural interaction with the CD4 receptor on host cells.[1][3] This binding event blocks the subsequent conformational changes in gp120 that are necessary for its interaction with the co-receptors (CCR5 or CXCR4) and ultimately prevents the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell.[1][4]
Mechanism of Action: Inhibition of HIV-1 Entry
The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. This interaction induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. The subsequent binding to the co-receptor triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
This compound specifically targets the initial step of this process. By binding to the Phe43 cavity of gp120, a highly conserved pocket involved in CD4 binding, this compound competitively inhibits the attachment of the virus to the host cell's CD4 receptor.[5][6] This prevents the cascade of events that leads to viral entry.
Quantitative Data Summary
The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral infection by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Co-receptor Tropism | Target Cells | IC50 (µM) | Reference |
| IIIB | X4 | MT-2 | 6.5 | [3] |
| MN | X4 | MT-2 | 15.9 | [3] |
| V32 | X4 | MT-2 | 5.3 | [3] |
| HXB2 | X4 | TZM-bl | ~2.5-4.5 (cell-cell fusion) | [5] |
Table 2: Antiviral Activity of this compound against HIV-1 Env-Pseudotyped Viruses
| HIV-1 Clade | Virus Isolate | IC50 (µM) | Reference |
| B | NIH 11313 | 1.5 - 21 | [5] |
| C | NIH 11906 | 1.5 - 21 | [5] |
| A/D | NIH 11601 | 1.5 - 21 | [5] |
| A/E | NIH 11890 | 1.5 - 21 | [5] |
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| TZM-bl | >60 | [6] |
Experimental Protocols
The following protocols describe the production of HIV-1 Env-pseudotyped viruses and their use in a single-cycle infectivity assay to evaluate the inhibitory activity of this compound.
Protocol 1: Production of HIV-1 Env-Pseudotyped Virus
This protocol describes the generation of single-round infectious viral particles. These pseudoviruses are engineered to express a reporter gene (e.g., luciferase) upon infection of target cells, allowing for quantifiable measurement of infectivity.
Materials:
-
293T cells
-
Env-expressing plasmid (for the HIV-1 strain of interest)
-
An env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed 293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Plasmid Preparation: Prepare a mixture of the Env-expressing plasmid and the env-deficient backbone plasmid. A common ratio is 1:2 (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
-
Transfection: a. Dilute the plasmid DNA mixture in serum-free DMEM. b. Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-30 minutes to allow complex formation. c. Add the DNA-transfection reagent complex dropwise to the 293T cells. d. Incubate the cells at 37°C for 4-6 hours. e. Gently remove the transfection medium and replace it with fresh, complete DMEM.
-
Virus Harvest: a. Incubate the cells for 48-72 hours at 37°C. b. Collect the cell culture supernatant containing the pseudovirus. c. Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris. d. Filter the supernatant through a 0.45 µm filter. e. Aliquot the virus stock and store at -80°C.
Protocol 2: Single-Cycle Infectivity Assay with this compound
This protocol details the steps to measure the inhibitory effect of this compound on HIV-1 pseudovirus infection of target cells. TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are commonly used as target cells.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stock (titered)
-
This compound stock solution (dissolved in DMSO)
-
Complete DMEM
-
96-well white, flat-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.
-
Compound Preparation: a. Prepare serial dilutions of this compound in complete DMEM. It is important to maintain a final DMSO concentration below 0.5% to avoid cytotoxicity. b. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: a. In a separate plate or tubes, pre-incubate the pseudovirus (at a pre-determined dilution that gives a strong luciferase signal) with the different concentrations of this compound for 1 hour at 37°C. b. Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: a. After incubation, remove the medium from the wells. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize. d. Measure the luminescence in each well using a luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the "no drug" control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
TZM-bl cells
-
This compound stock solution
-
Complete DMEM
-
96-well clear, flat-bottom culture plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate as described in Protocol 2.
-
Compound Addition: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the infectivity assay. Include a "no drug" control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours) at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control. b. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for studying HIV-1 entry and for the development of novel antiretroviral drugs. The protocols provided here offer a framework for its use in a single-cycle infectivity assay, a robust and reproducible method for evaluating the potency of entry inhibitors. By following these guidelines, researchers can effectively characterize the antiviral activity and cytotoxicity of this compound and similar compounds.
References
- 1. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Determination of cytotoxic concentration of 50 % (CC50) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nbd-556 in HIV-1 Neutralization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nbd-556 is a small molecule HIV-1 entry inhibitor that functions as a CD4 mimetic.[1] It directly targets the HIV-1 envelope glycoprotein gp120, the protein responsible for binding to the host cell's CD4 receptor, which is the initial step in viral entry.[1][2][3][4] By binding to a highly conserved pocket on gp120, known as the Phe43 cavity, this compound blocks the interaction between gp120 and CD4, thereby preventing the virus from entering and infecting host cells.[5][6][7][8] This mechanism makes this compound a valuable tool for studying HIV-1 entry and a potential candidate for antiretroviral therapy.
This document provides detailed application notes and protocols for the use of this compound in HIV-1 neutralization assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound acts as a CD4 mimetic, binding to the gp120 subunit of the viral envelope spike.[1][6] This binding occurs within the Phe43 cavity, a crucial site for the interaction with the host cell's CD4 receptor.[5][6][7][8] The binding of this compound to gp120 induces conformational changes in the glycoprotein, similar to those induced by CD4 binding.[5][9] This can have two key consequences:
-
Inhibition of CD4 Binding: By occupying the CD4 binding site, this compound directly competes with the CD4 receptor, effectively blocking the initial attachment of the virus to the host cell.[1][10]
-
Induction of a CD4-Bound-Like State: The conformational changes induced by this compound can expose epitopes that are normally hidden until after CD4 binding. This can render the virus more susceptible to neutralization by certain antibodies that target these CD4-induced (CD4i) epitopes.[8][9]
However, it is noteworthy that in the absence of CD4-expressing cells, this compound can sometimes act as a CD4 agonist, promoting viral entry into CD4-negative cells that express the CCR5 coreceptor.[9][10][11] This dual functionality underscores the importance of the experimental context when interpreting results obtained with this compound.
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and the host cell receptors CD4 and a coreceptor (either CCR5 or CXCR4).
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the inhibitory activities of this compound and its analogs against various HIV-1 strains.
Table 1: Inhibition of HIV-1 Env-mediated Cell-Cell Fusion
| Compound | IC50 (µM) |
| This compound | ~2.5 - 4.5 |
| NBD-09027 | ~2.5 - 4.5 |
| NBD-11008 | ~2.5 - 4.5 |
Data derived from cell-cell fusion inhibition assays between HIV-1IIIB-infected H9 cells and MT-2 cells.[10]
Table 2: Inhibition of gp120-CD4 Interaction (Capture ELISA)
| Compound | IC50 (µM) |
| This compound | ~6.7 - 15 |
| NBD-09027 | ~6.7 - 15 |
| NBD-11008 | ~6.7 - 15 |
Data represents the concentration required to inhibit 50% of the binding between recombinant gp120 from HIV-1IIIB and cellular CD4.[10]
Table 3: Neutralization Activity of this compound against Diverse HIV-1 Strains
| HIV-1 Strain/Clade | IC50 (µM) |
| Clade B isolates | Weak |
| Clade C isolates | Weak |
Overall, this compound shows weak neutralization of primary HIV-1 isolates.[6][12] Its potency can be influenced by the specific viral strain and the conformation of the Env spike.[6]
Experimental Protocols
HIV-1 Neutralization Assay using a Single-Cycle Infectivity Assay
This protocol measures the ability of this compound to neutralize HIV-1 pseudoviruses in a single round of infection using TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR.
Experimental Workflow:
Caption: Workflow for a single-cycle HIV-1 neutralization assay.
Materials:
-
This compound
-
HIV-1 Env-pseudotyped virus stock
-
TZM-bl cells
-
96-well tissue culture plates
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C.[10]
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus-Compound Incubation: In a separate plate, pre-incubate the HIV-1 pseudovirus (at a predetermined optimal dilution) with the serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-Nbd-556 mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Cell-Cell Fusion Inhibition Assay
This assay measures the ability of this compound to block the fusion between HIV-1 infected cells and uninfected target cells.
Materials:
-
This compound
-
HIV-1IIIB-infected H9 cells (effector cells)
-
MT-2 cells (target cells, expressing CXCR4)
-
96-well plates
-
Microscope
Procedure:
-
Cell Preparation: Prepare suspensions of H9/HIV-1IIIB cells and MT-2 cells.
-
Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate.
-
Cell Co-culture: Add a mixture of H9/HIV-1IIIB and MT-2 cells to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Syncytia Counting: Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope. Count the number of syncytia in each well.
-
Data Analysis: Calculate the percent inhibition of syncytia formation for each this compound concentration relative to the no-compound control. Determine the IC50 value.[10]
gp120-CD4 Binding Inhibition ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of this compound to inhibit the binding of recombinant gp120 to CD4.
Materials:
-
This compound
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
96-well ELISA plates
-
Sheep anti-gp120 antibody (for capture)
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with sheep anti-gp120 antibody and incubate overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
gp120 Capture: Add recombinant gp120 to the wells and incubate to allow capture by the antibody.
-
Inhibition: Add serial dilutions of this compound to the wells and incubate.
-
CD4 Binding: Add a fixed concentration of sCD4 to the wells and incubate to allow binding to the captured gp120.
-
Detection: Add the enzyme-conjugated anti-CD4 antibody and incubate.
-
Substrate Addition: Add the substrate and allow the color to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition of gp120-CD4 binding for each this compound concentration and determine the IC50 value.[10]
Conclusion
This compound is a valuable research tool for investigating the intricacies of HIV-1 entry. Its ability to mimic CD4 and interact with the highly conserved Phe43 cavity of gp120 makes it a potent inhibitor of the initial stages of viral infection. The protocols provided herein offer standardized methods for assessing the neutralizing activity of this compound and similar compounds, aiding in the discovery and development of novel HIV-1 entry inhibitors. Researchers should consider the dual agonist/antagonist nature of this compound when designing experiments and interpreting results.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 Entry | Encyclopedia MDPI [encyclopedia.pub]
- 4. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Dynamics of HIV gp120 Glycoprotein by Small Molecule Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Probing HIV-1 gp120 Conformational Changes with NBD-556: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target cells. This binding triggers significant conformational changes in gp120, exposing the co-receptor binding site and facilitating subsequent steps leading to membrane fusion. Understanding these conformational dynamics is crucial for the development of entry inhibitors. NBD-556 is a small molecule CD4 mimetic that acts as a potent tool for studying these changes. It binds to a conserved pocket on gp120, the Phe43 cavity, the same site engaged by the phenylalanine residue at position 43 of the CD4 receptor.[1][2][3] By mimicking CD4, this compound induces a "CD4-bound" conformation in gp120, making it an invaluable probe for biophysical and virological studies.[4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate gp120 conformational changes.
Mechanism of Action
This compound is a competitive inhibitor of CD4 binding to gp120.[1] Its binding to the Phe43 cavity induces a significant structural rearrangement in gp120, a state that is functionally and conformationally similar to the CD4-bound state.[4][6] This induced conformation can be detected by various biophysical techniques and has functional consequences, such as enhanced recognition by co-receptor binding site antibodies (e.g., 17b) and, in some contexts, can even facilitate infection of CD4-negative, CCR5-positive cells.[3][4][5] The thermodynamic signature of this compound binding is characterized by a large favorable enthalpy change (ΔH) and a large unfavorable entropy change (ΔS), which is indicative of significant molecular ordering and conformational structuring upon binding, similar to the binding of soluble CD4 (sCD4).[1][4][5]
Data Presentation
The interaction of this compound with various forms of gp120 has been quantified using several biophysical and virological assays. The following tables summarize key findings from the literature.
Table 1: Thermodynamic Parameters of this compound Binding to gp120 (YU2 Strain) at 25°C
| Parameter | Value | Technique | Reference |
| Binding Affinity (Kd) | 3.7 µM | ITC | [1][4][5] |
| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | ITC | [4] |
| Enthalpy Change (ΔH) | -24.5 kcal/mol | ITC | [1][4] |
| Entropy Change (-TΔS) | 17.1 kcal/mol | ITC | [1] |
| Heat Capacity Change (ΔCp) | -1.0 kcal/(K·mol) | ITC | [1] |
ITC: Isothermal Titration Calorimetry
Table 2: Binding Affinities of this compound to Different gp120 Constructs
| gp120 Construct | Binding Affinity (Kd) | Comments | Technique | Reference |
| Full-length gp120 | ~20-fold weaker than coree | Restrained by variable loops | SPR | [6] |
| coree | ~20-fold stronger than full-length | Less restrained conformation | SPR | [6] |
| coremin | Weaker than coree | Minimal core structure | SPR | [6] |
| gp120 pre-bound to 17b | 0.5 µM | Enhanced affinity in presence of CD4i Ab | ITC | [4] |
SPR: Surface Plasmon Resonance; coree: a truncated version of gp120; coremin: a more truncated version of gp120; 17b: a CD4-induced antibody.
Table 3: Functional Inhibition by this compound
| Assay Type | IC50 Value | Comments | Reference |
| HIV-1 Entry Inhibition | 58.5 to >100 µM | Cell-based assay | [2] |
| Cell-Cell Fusion Inhibition | ~2.5 to 4.5 µM | H9/HIV-1IIIB and MT-2 cells | [3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments to probe gp120 conformational changes using this compound are provided below.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
High-precision Isothermal Titration Calorimeter (e.g., VP-ITC from MicroCal)
-
Purified recombinant gp120 (e.g., YU2 strain)
-
This compound
-
Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
Procedure:
-
Protein Preparation: Dialyze purified gp120 extensively against the chosen experimental buffer (e.g., PBS, pH 7.4) to ensure buffer matching. Determine the final protein concentration accurately.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. For the final experiment, dissolve this compound in the same buffer used for the protein. The final DMSO concentration in the protein and ligand solutions should be identical and low (e.g., 2%) to minimize solvent effects.[4]
-
Experimental Setup:
-
Degas all solutions thoroughly before use to prevent bubble formation.
-
Load the calorimetric cell (~1.4 mL) with gp120 solution at a concentration of approximately 3 µM.[4]
-
Load the titration syringe with this compound solution at a concentration of approximately 100-175 µM.[4] The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 10 µL each) of the this compound solution into the gp120 solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes for each injection.
-
Integrate the area under each peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, and the stoichiometry of binding (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for measuring the kinetics (association and dissociation rates) and affinity of an interaction.
Materials:
-
SPR instrument (e.g., Biacore T100)
-
Sensor chips (e.g., CM5 series)
-
This compound modified with a linker for immobilization
-
Purified recombinant gp120 (full-length, coree, etc.)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a standard amine coupling chemistry with EDC/NHS.
-
Immobilize this compound, which has been derivatized with a linker on its exposed piperidine ring, to the activated sensor surface.[6]
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of purified gp120 in running buffer.
-
Inject the gp120 solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the binding in real-time (association phase).
-
After the injection, flow running buffer over the surfaces to monitor the dissociation of the gp120 (dissociation phase).
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Protocol 3: HIV-1 Pseudovirus Neutralization Assay
This cell-based assay measures the ability of a compound to inhibit viral entry into target cells. It utilizes Env-pseudotyped viruses that carry a reporter gene (e.g., luciferase) and target cells that are susceptible to infection.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus stocks
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Britelite Plus)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the diluted this compound with a predetermined amount of pseudovirus. The amount of virus should yield a luciferase signal of approximately 100,000 to 200,000 relative light units (RLUs) in the absence of any inhibitor.
-
Include control wells with virus only (no inhibitor) and cells only (no virus, background).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells and add the virus-compound mixtures.
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background RLU from the cell control wells from all other RLU values.
-
Calculate the percent neutralization for each this compound concentration as: [1 - (RLU in presence of this compound / RLU in absence of this compound)] x 100.
-
Determine the IC50 value by plotting the percent neutralization against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a powerful and versatile tool for probing the conformational landscape of the HIV-1 gp120 envelope glycoprotein. By specifically recognizing and stabilizing the CD4-bound conformation, it allows researchers to dissect the energetics and kinetics of this critical state in the viral entry process. The protocols outlined in these application notes provide a framework for using this compound in a variety of experimental settings to advance our understanding of HIV-1 entry and to facilitate the development of novel inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing the IC50 of Nbd-556 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Nbd-556, a small molecule HIV-1 entry inhibitor, using various in vitro assays. The protocols detailed below are essential for characterizing the antiviral potency and cytotoxic profile of this compound and its analogs.
Introduction to this compound
This compound is a novel experimental compound that functions as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2] It acts as a CD4 mimetic, binding to the HIV-1 envelope glycoprotein gp120 in the Phe43 cavity.[1] This interaction allosterically blocks the binding of gp120 to the host cell's CD4 receptor, a critical initial step in the viral entry process.[1][2] However, it is important to note that under certain experimental conditions, particularly in CD4-negative cells expressing the CCR5 co-receptor, this compound has been observed to act as a gp120 agonist, potentially enhancing HIV-1 infection.[3] Therefore, a thorough in vitro assessment is crucial to fully characterize its activity.
Summary of Quantitative Data
The following table summarizes the reported IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values for this compound in various in vitro assays. These values provide a benchmark for researchers working with this compound.
| Assay Type | Cell Line(s) | Virus Strain/Type | IC50 (µM) | CC50 (µM) | Reference(s) |
| Cell-Cell Fusion | H9/HIV-1IIIB and MT-2 | HIV-1 IIIB | ~2.5 - 4.5 | >50 | [4] |
| gp120-CD4 Interaction (ELISA) | N/A (Biochemical) | Recombinant gp120 | ~6.7 - 15 | N/A | [4] |
| Virus-Cell Fusion (R5-tropic) | U87-CD4-CCR5 | NL4-3–ADA-Luc (R5) | 11 ± 1.6 | >50 | [4] |
| Virus-Cell Fusion (X4-tropic) | U87-CD4-CXCR4 | NL4-3–HXB2-Luc (X4) | 7.4 ± 0.8 | >50 | [4] |
| Single-Cycle Infectivity | TZM-bl | Various Env-pseudotyped | 1.9–27.8 | >50 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams are provided.
Experimental Protocols
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors.
a. Principle: Effector cells (e.g., H9 cells chronically infected with HIV-1) are co-cultured with target cells (e.g., MT-2 cells) that are susceptible to fusion. In the presence of an entry inhibitor like this compound, the fusion process is blocked, resulting in a reduction of syncytia (giant multi-nucleated cells) formation, which can be quantified.
b. Materials:
-
Effector Cells: H9 cells chronically infected with HIV-1 IIIB.
-
Target Cells: MT-2 cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO.
-
96-well flat-bottom plates.
-
Microscope for syncytia counting.
c. Protocol:
-
Seed MT-2 target cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 2-4 hours to allow attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the wells containing MT-2 cells.
-
Add H9/HIV-1 IIIB effector cells to the wells at a density of 5 x 10^4 cells/well.
-
Co-culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, examine the plate under a microscope and count the number of syncytia (cells with ≥4 nuclei) in each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Pseudovirus Infectivity Assay (Luciferase Reporter)
This assay quantifies the inhibition of viral entry using single-round infectious pseudoviruses.
a. Principle: Pseudoviruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase), and a separate plasmid expressing the HIV-1 envelope glycoprotein. These pseudoviruses can infect target cells in a single round, and the level of infection is quantified by measuring the reporter gene activity.
b. Materials:
-
Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).[5]
-
Pseudovirus Production Cells: HEK293T cells.[6]
-
HIV-1 Env-expressing plasmid and an env-deficient HIV-1 backbone plasmid with a luciferase reporter.
-
Transfection reagent.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Luciferase assay substrate.
-
Luminometer.
c. Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expressing plasmid and the env-deficient backbone plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).
-
-
Infectivity Assay:
-
Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the pseudovirus with the diluted this compound or vehicle control for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 as described above.
-
gp120-CD4 Binding ELISA
This is a biochemical assay to directly measure the inhibition of the gp120-CD4 interaction by this compound.
a. Principle: Recombinant soluble CD4 (sCD4) is coated onto an ELISA plate. Recombinant gp120 is then added in the presence or absence of this compound. The amount of gp120 that binds to the immobilized sCD4 is detected using an anti-gp120 antibody, providing a measure of the inhibitory activity of the compound.[7]
b. Materials:
-
Recombinant soluble CD4 (sCD4).
-
Recombinant HIV-1 gp120.
-
Anti-gp120 monoclonal antibody.
-
HRP-conjugated secondary antibody.
-
ELISA plates.
-
TMB substrate.
-
Plate reader.
c. Protocol:
-
Coat a 96-well ELISA plate with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with a blocking buffer (e.g., PBST with 3% BSA) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate a constant concentration of gp120 with the diluted this compound or vehicle control for 1 hour at room temperature.
-
Add the gp120-inhibitor mixture to the sCD4-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the anti-gp120 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate. Stop the reaction with an appropriate stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50.
MTT Assay for Cytotoxicity (CC50 Determination)
This assay is crucial for assessing the cytotoxic effects of this compound and determining its therapeutic window.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
b. Materials:
-
The same cell line used for the antiviral assays (e.g., TZM-bl, MT-2).
-
Culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Spectrophotometer (plate reader).
c. Protocol:
-
Seed cells in a 96-well plate at the same density as in the antiviral assays and incubate overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the same duration as the corresponding antiviral assay (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cytotoxicity for each concentration compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 3. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innate immune defects in HIV permissive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-crystallization of NBD-556 with HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the co-crystallization of the small molecule CD4 mimetic, NBD-556, with the HIV-1 envelope glycoprotein gp120. The successful generation of high-resolution crystal structures of this complex is critical for understanding the molecular interactions that underpin this compound's mechanism of action and for guiding structure-based drug design efforts to develop more potent HIV-1 entry inhibitors.
Introduction
The entry of HIV-1 into host cells is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4) and facilitating subsequent membrane fusion. This compound is a small molecule that mimics the action of CD4, binding to a conserved pocket on gp120 known as the Phe43 cavity.[1] This binding induces a CD4-bound-like conformation in gp120, which can lead to premature inactivation of the viral entry machinery.[1] Elucidating the atomic-level details of the this compound-gp120 interaction through X-ray crystallography is therefore a key objective in the development of this class of inhibitors.
Data Presentation
The following tables summarize key quantitative data from successful co-crystallization experiments of this compound and its analogues with various gp120 core constructs.
Table 1: Binding Affinity and Thermodynamic Parameters of this compound for gp120
| gp120 Construct | Ligand | Method | Binding Affinity (Kd) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Reference |
| YU2 gp120 | This compound | ITC | 3.7 µM | -24.5 | -17.1 | [2] |
| YU2 gp120 core | This compound | ITC | 40 µM | - | - | [2] |
ITC: Isothermal Titration Calorimetry
Table 2: Crystallographic Data for gp120 in Complex with this compound
| gp120 Construct | Ligand | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c, Å; α, β, γ, °) | PDB ID | Reference |
| C1086 gp120 coree | This compound | 2.7 | P212121 | 60.2, 98.6, 118.4, 90, 90, 90 | 4I53 | [3] |
Experimental Protocols
The following protocols are based on methodologies reported for the successful co-crystallization of this compound with a clade C C1086 gp120 core construct.[3]
Protocol 1: Expression and Purification of C1086 gp120 coree
This protocol describes the generation of a stable, truncated version of the gp120 glycoprotein suitable for crystallization. The "coree" construct includes deletions of the V1/V2 and V3 variable loops, which are flexible and can impede crystallization.
1. Gene Construction and Expression:
- The gene encoding the C1086 gp120 coree is synthesized with appropriate truncations of the V1/V2 and V3 loops.
- The construct is cloned into a mammalian expression vector suitable for high-level secretion (e.g., pLEXm).
- Transient transfection of HEK293S GnTI- or 293F cells is performed to produce the recombinant gp120. These cell lines are used to ensure proper glycosylation, which is crucial for the protein's stability and solubility.
2. Protein Purification:
- Affinity Chromatography (17b-conjugated column):
- Cell culture supernatants containing the secreted gp120 are clarified by centrifugation and filtration.
- The supernatant is passed over a protein A column conjugated with the 17b antibody, which recognizes a CD4-induced epitope on gp120.[3]
- The column is washed with phosphate-buffered saline (PBS).
- The gp120 is eluted using a low pH elution buffer (e.g., Pierce IgG Elution Buffer) and immediately neutralized.
- Deglycosylation:
- The purified gp120 is treated with Endoglycosidase H (Endo H) to trim the complex glycans, which can increase the homogeneity of the protein sample and promote crystallization.
- Lectin Affinity Chromatography (Concanavalin A):
- The Endo H-treated gp120 is further purified using a Concanavalin A (Con A)-Sepharose column to select for properly folded, mannosylated glycoproteins.
- Size-Exclusion Chromatography (SEC):
- The final purification step is performed using a Superdex 200 gel filtration column to isolate monomeric gp120 and remove any aggregates.
- The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
- Concentration and Quality Control:
- The purified gp120 is concentrated to approximately 10-20 mg/mL.
- Protein purity and homogeneity are assessed by SDS-PAGE and analytical SEC.
Protocol 2: Preparation of this compound for Co-crystallization
1. Solubilization:
- This compound is dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
2. Addition to Protein:
- The this compound stock solution is added directly to the concentrated gp120 protein solution to achieve the desired final molar excess of the ligand. A typical starting point is a 2- to 5-fold molar excess of this compound over gp120.
- The final concentration of DMSO in the protein-ligand mixture should be kept low (ideally below 5%) to avoid interference with crystallization.
- The mixture is incubated on ice for at least one hour to allow for complex formation.
Protocol 3: Co-crystallization by Hanging-Drop Vapor Diffusion
This is the most common method for protein crystallization and has been successfully used for the gp120-NBD-556 complex.[3]
1. Crystallization Screening:
- Initial crystallization conditions are identified using sparse-matrix screening kits (e.g., Hampton Research Crystal Screen, Wizard Screens).
- A nanodrop-dispensing robot is used to set up 96-well hanging-drop vapor diffusion plates.
- Typically, 100-200 nL of the gp120-NBD-556 complex is mixed with an equal volume of the reservoir solution in the drop.
- Plates are incubated at a constant temperature, typically 20°C.
2. Optimization of Crystallization Conditions:
- Initial "hits" (conditions that produce crystals or promising precipitate) are optimized by systematically varying the concentrations of the precipitant (e.g., PEG 3350, PEG 8000), buffer pH, and salts.
- The successful crystallization of the C1086 gp120 coree in complex with this compound was achieved in a condition containing polyethylene glycol (PEG) as the primary precipitant.[3]
3. Crystal Harvesting and Cryo-protection:
- Crystals are carefully harvested using micro-loops.
- Before flash-cooling in liquid nitrogen for X-ray diffraction data collection, crystals are briefly soaked in a cryoprotectant solution. This solution typically consists of the mother liquor supplemented with an increasing concentration of a cryoprotectant such as glycerol or ethylene glycol (e.g., up to 25-30%).
Visualizations
HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and its inhibition by this compound.
Experimental Workflow for Co-crystallization
Caption: Workflow for co-crystallization of gp120 with this compound.
References
- 1. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Practical Guide for Solubilizing and Storing Nbd-556 for Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nbd-556 is a small molecule that acts as a mimetic of the CD4 receptor, a critical component in the entry of the Human Immunodeficiency Virus (HIV-1) into host cells.[1][2] It functions as an entry inhibitor by binding to the HIV-1 envelope glycoprotein gp120, thereby blocking the interaction between gp120 and the CD4 receptor on T-cells.[2][3][4] This mode of action prevents the conformational changes in gp120 necessary for viral fusion and subsequent entry into the host cell. Structurally, this compound binds to a conserved pocket on gp120 known as the Phe43 cavity.[5][6][7][8] These characteristics make this compound a valuable tool for research in HIV-1 virology and the development of novel antiretroviral therapies.
This document provides a practical guide for the solubilization, storage, and experimental use of this compound, ensuring reproducible and reliable results in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H24ClN3O2 | [1][9] |
| Molecular Weight | 337.84 g/mol | [1][2][9] |
| CAS Number | 333353-44-9 | [1][2][9] |
| Appearance | Crystalline solid | [9] |
| Purity | >98% | [1][2][9] |
| λmax | 271 nm | [9] |
Solubility
The solubility of this compound in various common laboratory solvents is crucial for preparing stock solutions.
| Solvent | Solubility | Reference |
| DMSO | 68 mg/mL (201.27 mM) | [3] |
| DMF | 30 mg/mL | [9] |
| Ethanol | 10 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [9] |
Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 337.84 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 337.84 g/mol * 1000 mg/g = 3.3784 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder. Due to the small quantities, it is often more practical to use the entire contents of a pre-weighed vial and add the appropriate volume of solvent to achieve the desired concentration. For instance, if a vial contains 5 mg of this compound, add 1.48 mL of DMSO to obtain a 10 mM stock solution.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in solubilization if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][3] Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the desired experimental medium or buffer. It is recommended to perform serial dilutions to achieve the final desired concentration.
-
Important: To avoid precipitation, do not dilute the DMSO stock solution more than 1:1000 directly into aqueous solutions. The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to minimize solvent-induced artifacts.
-
-
Use: Use the freshly prepared working solutions on the same day.[1] Do not store diluted aqueous solutions of this compound for long periods.
Storage and Stability
Proper storage of this compound is essential to maintain its biological activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 2 years | [1][3][10] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [3] |
Handling Recommendations:
-
Protect the compound from light and moisture.
-
Always use tightly sealed vials for storage.[1]
-
For vials containing small volumes, briefly centrifuge the vial to ensure all the material is at the bottom before opening.[10]
Mechanism of Action and Signaling Pathway
This compound inhibits HIV-1 entry by acting as a CD4 mimetic. It binds to the viral envelope glycoprotein gp120 in a pocket that is critical for the natural interaction with the CD4 receptor on host T-cells. This binding event prevents the conformational changes in gp120 that are necessary for the subsequent binding to a coreceptor (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro HIV-1 entry inhibition assay using this compound.
Caption: General workflow for an in vitro HIV-1 entry inhibition assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution | - Low solubility in aqueous buffers.- High final concentration of the compound.- High concentration of DMSO in the final solution. | - Ensure the final DMSO concentration is below 0.5%.- Prepare working solutions fresh and use them immediately.- Consider using a different solvent system for final dilutions if compatible with the experimental setup (e.g., a small percentage of ethanol). |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution.- Instability of diluted working solutions.- Inaccurate pipetting during serial dilutions. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Low or no inhibitory activity | - Degradation of the compound due to improper storage.- Incorrect concentration of the stock solution. | - Verify the storage conditions and age of the compound.- Re-calculate and prepare a fresh stock solution from a new vial of powder. |
Conclusion
This compound is a potent research tool for investigating HIV-1 entry mechanisms. Proper handling, solubilization, and storage are paramount for obtaining accurate and reproducible data. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this compound in their experimental workflows.
References
- 1. This compound|333353-44-9|COA [dcchemicals.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Utilizing Nbd-556 as a Structural Probe for the CD4-Bound State
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Nbd-556, a small-molecule CD4 mimetic, as a structural probe for investigating the CD4-bound conformation of the HIV-1 envelope glycoprotein (Env). Detailed protocols for key experiments are included, along with tabulated quantitative data and explanatory diagrams to facilitate research and drug development efforts targeting HIV-1 entry.
Application Notes
Introduction to this compound
This compound is a small-molecule compound that acts as a mimetic of the human CD4 receptor, the primary receptor for HIV-1 entry.[1][2] It functions by binding to a highly conserved pocket on the viral surface glycoprotein gp120, known as the Phe43 cavity.[2][3][4][5] This binding event competitively inhibits the interaction between gp120 and the host cell's CD4 receptor, thereby blocking viral entry.[1][6] The ability of this compound to specifically recognize and stabilize the CD4-bound conformation of gp120 makes it an invaluable tool for structural and functional studies of the HIV-1 entry mechanism.[2]
Mechanism of Action as a Structural Probe
The entry of HIV-1 into a host cell is initiated by the binding of gp120 to the CD4 receptor, which triggers significant conformational changes in the Env trimer. These changes expose the binding site for a coreceptor (CCR5 or CXCR4) and prime the fusion machinery for viral entry. This compound mimics the action of CD4 by inserting its hydrophobic groups into the Phe43 cavity of gp120.[3][4][5] This interaction induces a conformational state in gp120 that is functionally and structurally analogous to the CD4-bound state.[2][7][8]
This property of this compound allows researchers to:
-
Stabilize the CD4-bound conformation of gp120 for structural studies, such as X-ray crystallography.[2][3]
-
Quantify the propensity of different Env trimers to adopt the CD4-bound state, providing insights into their activation and neutralization sensitivity.[2]
-
Screen for other molecules that target the CD4-binding site of gp120.
It is important to note that while this compound is a potent inhibitor of CD4-gp120 binding, it can also act as a CD4 agonist.[3][4][5][9] This means that in certain contexts, particularly with CD4-negative cells expressing a coreceptor, it can promote viral entry.[4][5][9] This dual functionality should be considered when designing and interpreting experiments.
dot
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from published literature. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity and Thermodynamics of this compound for gp120
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | 3.7 µM | 25°C | [8] |
| Binding Affinity (Kd) | 0.5 µM | In the presence of 17b antibody | [8] |
| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | 25°C | [8] |
| Enthalpy Change (ΔH) | -24.5 kcal/mol | 25°C | [8] |
| Entropy Change (ΔS) | -57.4 cal/(K·mol) | 25°C | [8] |
| Heat Capacity Change (ΔCp) | -1000 ± 50 cal/(K·mol) | [8] |
Table 2: Antiviral Activity of NBD Compounds
| Compound | IC50 (µM) | Assay | Reference |
| This compound | ~2.5 - 4.5 µM | Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells) | [4] |
| Nbd-09027 | ~2-fold lower than this compound | Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells) | [4] |
| Nbd-11008 | ~2-fold lower than this compound | Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells) | [4] |
| This compound | 58.5 to >100 µM | Cell-based HIV-1 entry | [7] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a structural probe.
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
dot
Caption: Workflow for a HIV-1 pseudovirus neutralization assay.
Materials:
-
HIV-1 pseudoviruses (expressing Env of interest and a reporter gene like luciferase)
-
Target cells (e.g., TZM-bl or Cf2Th-CD4/CCR5 cells)[10]
-
This compound (and other test compounds)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)[10]
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of infection. Incubate overnight at 37°C.[10]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Compound Incubation: In a separate plate, mix equal volumes of the pseudovirus stock and the this compound dilutions. Incubate for 1 hour at 37°C to allow for binding.
-
Infection: Remove the medium from the seeded target cells and add the virus-compound mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent neutralization for each concentration of this compound relative to a virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Cell Fusion Inhibition Assay
This assay assesses the ability of this compound to block the fusion of cells expressing HIV-1 Env with cells expressing CD4 and a coreceptor.[4][5]
Materials:
-
Effector cells: Cells chronically infected with HIV-1 or transfected to express HIV-1 Env (e.g., H9/HIV-1IIIB cells).[4][5]
-
Target cells: Cells expressing CD4 and a coreceptor (e.g., MT-2 cells).[4][5]
-
This compound
-
Cell culture medium
-
Microscopy equipment for visualizing syncytia formation
Procedure:
-
Cell Preparation: Culture effector and target cells to optimal densities.
-
Compound Incubation: Pre-incubate the effector cells with various concentrations of this compound for 1 hour at 37°C.
-
Co-culture: Mix the pre-incubated effector cells with the target cells in a multi-well plate.
-
Incubation: Incubate the co-culture for a defined period (e.g., 24 hours) to allow for cell-cell fusion and the formation of syncytia (multinucleated giant cells).
-
Quantification: Count the number of syncytia in each well under a microscope.
-
Data Analysis: Calculate the percent inhibition of fusion for each concentration of this compound relative to a no-compound control. Determine the IC50 value.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding between two molecules in solution.[8][11][12]
dot
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
Materials:
-
Purified recombinant gp120 protein
-
This compound
-
ITC buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of gp120 in the ITC buffer at a known concentration (e.g., 4 µM).[12] Prepare a solution of this compound in the same buffer at a concentration 10-20 times higher than that of gp120 (e.g., 150 µM).[12] Degas both solutions.
-
Instrument Setup: Load the gp120 solution into the sample cell of the calorimeter and the this compound solution into the titration syringe. Equilibrate the system to the desired temperature (e.g., 25°C).[8]
-
Titration: Perform a series of small injections of the this compound solution into the gp120 solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction. The entropy change (ΔS) can then be calculated.
Conclusion
This compound is a versatile and powerful tool for probing the CD4-bound state of the HIV-1 envelope glycoprotein. Its ability to mimic the effects of CD4 binding allows for detailed structural and functional characterization of the Env trimer. The protocols and data provided in these application notes serve as a valuable resource for researchers working to understand the intricacies of HIV-1 entry and to develop novel therapeutic interventions.
References
- 1. apexbt.com [apexbt.com]
- 2. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally Occurring Variability in the Envelope Glycoprotein of HIV-1 and the Development of Cell Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nbd-556 in the Study of Drug-Resistant HIV-1 Mutants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nbd-556 is a small molecule CD4 mimetic that acts as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. It functions by targeting the gp120 envelope glycoprotein, specifically binding to the highly conserved Phe43 cavity.[1][2] This interaction blocks the binding of gp120 to the cellular CD4 receptor, a critical initial step in the viral entry process.[1][2] While this compound has shown inhibitory activity against various HIV-1 strains, its utility in research is particularly pronounced in the study of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate drug-resistant HIV-1 mutants.
A noteworthy characteristic of this compound is its potential to act as a CD4 agonist. This means that in certain contexts, particularly in CD4-negative cells expressing the CCR5 coreceptor, this compound can enhance HIV-1 entry.[2][3] This dual functionality, while a limitation for its therapeutic potential, provides a unique tool for dissecting the conformational changes in the HIV-1 envelope protein during entry.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target Assay | Cell Line/Virus Strain | IC₅₀ (µM) | Reference |
| This compound | gp120-CD4 Interaction | HIV-1IIIB gp120 | ~6.7 - 15 | |
| Cell-Cell Fusion | H9/HIV-1IIIB & MT-2 | ~2.5 - 4.5 | [2] | |
| Single-Cycle Infectivity | HIV-1 Env Pseudoviruses (diverse clades) | 1.5 - 21 | ||
| NBD-09027 | Cell-Cell Fusion | H9/HIV-1IIIB & MT-2 | ~2-fold > this compound | [2] |
| NBD-11008 | Cell-Cell Fusion | H9/HIV-1IIIB & MT-2 | ~2-fold > this compound | [2] |
| NBD-11018 | Single-Cycle Infectivity | HIV-1 Env Pseudoviruses (diverse clades) | 0.6 - 7.7 | [2] |
Table 2: Activity of this compound Against Drug-Resistant HIV-1
While comprehensive data on the activity of this compound against a wide range of drug-resistant HIV-1 mutants is limited, some studies have reported its efficacy against specific resistant strains.
| Resistant Mutant Class | Specific Strain/Mutation | Activity of this compound and/or Analogs | Reference |
| NRTI-Resistant | AZT-resistant strain | Active | [1] |
| NNRTI-Resistant | K101P/K103N, K103N/Y181C | Some NBD compounds (not this compound) are active | [4] |
Note: One study utilized this compound as a negative control in reverse transcriptase inhibition assays, suggesting it may not directly inhibit reverse transcriptase activity against these mutants. Further research is needed to fully characterize the activity of this compound against a broader panel of drug-resistant HIV-1.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Generation of this compound Resistant HIV-1 Mutants
This protocol describes the in vitro selection of HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
Jurkat cells (or other susceptible T-cell line)
-
Wild-type HIV-1 strain (e.g., NL4-3)
-
This compound
-
Complete RPMI 1640 medium (with 10% FBS, penicillin, and streptomycin)
-
HIV-1 p24 Antigen ELISA kit
-
DNA extraction kit
-
PCR reagents for env gene amplification
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Infect Jurkat cells with the wild-type HIV-1 NL4-3 strain.
-
Culture the infected cells in the presence of an initial concentration of this compound (e.g., a concentration close to the IC₅₀).
-
Monitor viral replication weekly by measuring the amount of p24 antigen in the culture supernatant using an ELISA.
-
When viral replication is detected (i.e., a significant increase in p24 levels), passage the virus to fresh Jurkat cells with a gradually increasing concentration of this compound.
-
Continue this process for multiple passages. The emergence of resistant variants is indicated by the ability of the virus to replicate efficiently in the presence of higher concentrations of the inhibitor.
-
Once a resistant virus population is established, extract genomic DNA from the infected cells.
-
Amplify the entire env coding region using high-fidelity DNA polymerase.
-
Sequence the amplified PCR product to identify mutations that may confer resistance to this compound.
Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the inhibitory activity of this compound against HIV-1 pseudoviruses.
Materials:
-
HEK 293T cells
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
Env-deleted backbone proviral plasmid (e.g., pSG3Δenv)
-
Env expression vector for the desired HIV-1 strain (wild-type or mutant)
-
Transfection reagent (e.g., FuGENE)
-
This compound
-
96-well tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK 293T cells with the Env-deleted backbone proviral plasmid and the Env expression vector using a suitable transfection reagent.[5]
-
Harvest the virus-containing culture supernatants 48-72 hours post-transfection.[5]
-
Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.[5]
-
Determine the virus titer, for example, by measuring the p24 antigen concentration.
-
-
Infectivity Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
The following day, pre-incubate the desired amount of pseudovirus with serial dilutions of this compound for 30-60 minutes at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Cell-Cell Fusion Inhibition Assay
This assay measures the ability of this compound to block the fusion between HIV-1 Env-expressing cells and target cells.
Materials:
-
Effector cells: H9 cells chronically infected with an HIV-1 strain (e.g., HIV-1IIIB)
-
Target cells: MT-2 cells (expressing CXCR4)
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Plate the target MT-2 cells in 96-well plates.
-
Add serial dilutions of this compound to the wells containing the target cells.
-
Add the effector H9/HIV-1IIIB cells to the wells.
-
Co-culture the cells for a sufficient period (e.g., 24 hours) to allow for syncytia (giant multi-nucleated cells) formation.
-
Observe and quantify syncytia formation under a microscope. Alternatively, a reporter gene-based system can be used for a more quantitative readout.
-
Determine the IC₅₀ of this compound for the inhibition of cell-cell fusion.
HIV-1 p24 Antigen ELISA
This is a general protocol for quantifying the p24 capsid protein, a marker of HIV-1 replication.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits provide pre-coated plates and calibrated reagents)
-
Virus-containing culture supernatants or cell lysates
-
Microplate reader (450 nm)
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add samples, standards, and controls to the wells of the p24 antibody-coated microplate.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detector antibody specific for p24 and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash the plate again.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of bound p24.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of HIV-1 entry and the development of resistance to entry inhibitors. Its specific mode of action, targeting the gp120-CD4 binding site, allows for the selection and characterization of novel resistance mutations in the HIV-1 envelope glycoprotein. The protocols provided herein offer a framework for researchers to utilize this compound in their studies of HIV-1 drug resistance, contributing to a deeper understanding of viral entry and the development of new therapeutic strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
Troubleshooting & Optimization
Strategies to reduce off-target effects of Nbd-556 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nbd-556 and its analogs in cell culture, with a focus on strategies to understand and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of HIV-1 entry. It acts as a CD4 mimetic, binding to the HIV-1 envelope glycoprotein gp120 in a region known as the Phe43 cavity.[1] This binding is intended to block the interaction between gp120 and the host cell's CD4 receptor, thus preventing the virus from entering and infecting the cell.[2]
Q2: What is the main off-target effect of this compound observed in cell culture?
A2: The primary off-target effect of this compound is its CD4 agonist activity.[3][4] Instead of simply blocking the gp120-CD4 interaction, this compound can induce conformational changes in gp120 that are similar to those triggered by CD4 binding. This can paradoxically enhance the ability of the virus to infect cells that are CD4-negative but express the CCR5 coreceptor.[3][5]
Q3: Are there analogs of this compound with reduced off-target effects?
A3: Yes, several analogs have been developed to reduce the undesirable CD4 agonist activity. Notably, NBD-09027 has been characterized as a partial agonist with reduced capacity to enhance infection in CD4-negative cells.[3][5] Further structural modifications have led to the development of full antagonists, such as NBD-11021 and NBD-14273, which effectively inhibit HIV-1 entry without significant agonist activity.[3][6]
Q4: How can I experimentally differentiate between the on-target (antagonist) and off-target (agonist) effects of an this compound analog?
A4: The key experiment is to assess the compound's effect on HIV-1 pseudovirus infectivity in a cell line that is CD4-negative but expresses the CCR5 coreceptor (e.g., Cf2Th-CCR5 cells). An increase in infectivity in the presence of the compound indicates CD4 agonist activity (off-target). In contrast, a compound that acts as a pure antagonist will not enhance, and may even inhibit, infection in this assay. This should be compared with the compound's inhibitory activity in a standard HIV-1 entry assay using CD4-positive target cells (e.g., TZM-bl cells).
Troubleshooting Guides
Problem 1: Inconsistent results in HIV-1 pseudovirus infectivity assays.
| Possible Cause | Troubleshooting Step |
| Variable Pseudovirus Titer | Ensure consistent production of high-titer pseudovirus. Titer the virus stock before each experiment using a standardized protocol (e.g., TCID50 assay in TZM-bl cells) to determine the optimal dilution for infection.[7][8] |
| Cell Line Health and Passage Number | Maintain a healthy, exponentially growing culture of target cells (e.g., TZM-bl, Cf2Th-CD4/CCR5). Use cells within a consistent and low passage number range, as high passage numbers can alter cell surface receptor expression and susceptibility to infection.[9] |
| Reagent Quality | Use high-quality, sterile-filtered reagents, including cell culture media, serum, and transfection reagents. Expired or improperly stored reagents can affect cell health and viral production. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your assay plate. Uneven cell distribution can lead to variability in infection rates. |
Problem 2: High background signal in cell-cell fusion assays.
| Possible Cause | Troubleshooting Step |
| Spontaneous Cell Fusion | Optimize the co-culture time of effector and target cells to minimize spontaneous fusion. Ensure that the cell lines used are not prone to clumping or spontaneous fusion. |
| Leaky Reporter Gene Expression | If using a reporter gene-based assay, check for background reporter activity in the absence of Env-mediated fusion. Consider using a different reporter system or optimizing the existing one. |
| Suboptimal Inhibitor Concentration | Titrate the concentration of your negative control inhibitor (e.g., a known fusion inhibitor like T-20) to ensure it effectively blocks fusion in your assay system. |
Quantitative Data Summary
The following table summarizes the reported inhibitory and agonist activities of this compound and some of its key analogs.
| Compound | Target | IC50 (µM) in CD4+ cells | Relative Infectivity in CD4- cells (vs. No Drug) | Classification | Reference |
| This compound | HIV-1 gp120 | ~4.3 - 8.9 | Enhanced | Full Agonist | [3][10] |
| NBD-09027 | HIV-1 gp120 | ~2.3 - 6.2 | Moderately Enhanced (~2-fold lower than this compound) | Partial Agonist | [3][10] |
| NBD-11021 | HIV-1 gp120 | ~2.4 | Not Enhanced | Antagonist | [3] |
| NBD-14273 | HIV-1 gp120 | ~0.18 | Not Enhanced | Antagonist | [6] |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Production and Titration
This protocol describes the generation of HIV-1 envelope-pseudotyped viruses and their subsequent titration to determine infectious units.
Materials:
-
HEK293T cells
-
Env-expressing plasmid (e.g., for HIV-1 strain of interest)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
DMEM with 10% FBS and antibiotics
-
TZM-bl cells
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well and T-75 cell culture flasks
-
0.45-micron filter
Procedure:
-
Transfection of Producer Cells:
-
Seed HEK293T cells in a T-75 flask to be 50-60% confluent on the day of transfection.
-
Prepare a DNA mixture containing the Env-expressing plasmid and the Env-deficient backbone plasmid at an optimized ratio (typically 1:2 or 1:3).
-
Add the DNA mixture to the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.
-
Add the transfection complexes to the HEK293T cells and incubate at 37°C.[7]
-
After 4-6 hours, replace the transfection medium with fresh culture medium.
-
-
Harvesting Pseudovirus:
-
48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus.
-
Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.45-micron filter.[7]
-
The pseudovirus can be used immediately or aliquoted and stored at -80°C.
-
-
Titration of Pseudovirus (TCID50 Assay):
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the pseudovirus stock in culture medium.
-
Add the virus dilutions to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infectivity).[7]
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity in each well using a luminometer.[7]
-
Calculate the 50% tissue culture infectious dose (TCID50) per ml, which is the virus dilution that results in a 50% maximal luciferase activity.
-
Protocol 2: CD4-Agonist/Antagonist Activity Assay
This assay differentiates between the CD4-agonist (off-target) and antagonist (on-target) activities of this compound and its analogs.
Materials:
-
Cf2Th-CD4-/CCR5+ cells
-
HIV-1 pseudovirus (titered as in Protocol 1)
-
This compound and its analogs
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed Cf2Th-CD4-/CCR5+ cells in a 96-well plate at an optimized density.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds (this compound and analogs).
-
Add the compound dilutions to the cells and incubate for a short period (e.g., 30-60 minutes).
-
Add a standardized amount of HIV-1 pseudovirus to each well.
-
Include a "no drug" control and a "no virus" control.
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C.
-
Measure luciferase activity in each well.
-
-
Data Analysis:
-
Calculate the relative infectivity for each compound concentration by normalizing the luciferase readings to the "no drug" control.
-
An increase in relative infectivity indicates CD4-agonist activity. No change or a decrease suggests antagonist activity.
-
Visualizations
HIV-1 Entry and the Effect of this compound
Caption: Mechanism of HIV-1 entry and the dual agonist/antagonist effects of this compound and its analogs.
Experimental Workflow to Differentiate Agonist vs. Antagonist Activity
Caption: Workflow for characterizing the agonist versus antagonist properties of this compound analogs.
Downstream Signaling of CD4-Agonist Effect
Caption: Simplified signaling cascade initiated by gp120 binding, highlighting the agonist role of this compound.
References
- 1. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Navigating the Challenges of Nbd-556 Development: A Technical Support Center
For researchers and drug development professionals advancing the HIV-1 entry inhibitor, Nbd-556, this technical support center provides essential guidance on overcoming common experimental hurdles. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate a smoother path toward clinical application.
Troubleshooting and FAQs
This section addresses specific issues that may arise during your research with this compound and its analogs.
Question: My this compound precipitated out of solution during my experiment. How can I improve its solubility?
Answer: this compound has limited aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO)[1]. When diluting to your final experimental concentration, ensure the final DMSO concentration is compatible with your cell line and assay, typically below 0.5%. If precipitation still occurs, consider preparing fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Question: I am observing inconsistent results in my viral inhibition assays. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is stored correctly at -20°C in tightly sealed vials. For working solutions, it is best to prepare them fresh on the day of use[2]. Long-term storage of diluted solutions is not recommended[1].
-
Assay Variability: Cell-based assays are inherently variable. Ensure consistent cell passage numbers, seeding densities, and incubation times. Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Pipetting Accuracy: Given the micromolar potency of this compound, accurate pipetting of small volumes is critical. Use calibrated pipettes and appropriate techniques to ensure precise dilutions.
Question: I have observed that at certain concentrations, this compound appears to enhance viral entry rather than inhibit it. Why is this happening?
Answer: This is a known phenomenon related to the CD4 agonist activity of this compound[3][4]. By mimicking CD4, this compound can induce conformational changes in gp120 that, in the absence of CD4 on the target cell, can paradoxically facilitate binding to the co-receptor CCR5 and enhance viral entry into CD4-negative, CCR5-positive cells[3][4]. This is a critical consideration when interpreting data from certain cell lines and a significant hurdle for its clinical development. Analogs with reduced agonist properties, such as NBD-09027, have been developed to address this issue[4].
Question: My viral stocks are showing reduced susceptibility to this compound over time. What is the likely mechanism of resistance?
Answer: Resistance to CD4 mimetic compounds like this compound can arise from mutations in the HIV-1 envelope glycoprotein, gp120. Studies have shown that mutations in and around the Phe43 cavity, the binding site of this compound, can confer resistance[5][6]. For example, mutations such as S375N and I424T in gp120 have been shown to reduce the susceptibility of HIV-1 to CD4 mimetics[5]. It is advisable to sequence the env gene of your viral stocks if you suspect resistance is developing.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its analogs to facilitate comparison and experimental design.
Table 1: In Vitro Efficacy of this compound and Analogs Against HIV-1
| Compound | HIV-1 Strain | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | HIV-1 IIIB | Cell-cell fusion | ~2.5 - 4.5 | H9/MT-2 | [3] |
| HIV-1 IIIB | gp120-CD4 ELISA | ~8.9 | - | [7] | |
| Various Clades | Pseudovirus Neutralization | 1.5 - 21 | TZM-bl | [3] | |
| NBD-09027 | HIV-1 IIIB | Cell-cell fusion | ~2.3 | H9/MT-2 | [7] |
| HIV-1 IIIB | gp120-CD4 ELISA | ~6.2 | - | [7] | |
| NBD-11008 | HIV-1 IIIB | Cell-cell fusion | ~2.5 | H9/MT-2 | [7] |
| HIV-1 IIIB | gp120-CD4 ELISA | ~13.8 | - | [7] | |
| NBD-14189 | Lab-adapted/Clinical Isolates | Antiviral Assay | Similar to BMS-626529 | - | [8] |
Table 2: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | TZM-bl | >118 | [3] |
| NBD-09027 | TZM-bl | >87 | [3] |
| NBD-11008 | TZM-bl | >85 | [3] |
Table 3: Pharmacokinetic Parameters of an this compound Analog (NBD-14189)
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Rat | IV | 10 | 9.8 | - | - | [8] |
| PO | 10 | 8.19 | - | 6.7 | [8] | |
| Dog | IV | - | 20.0 | - | - | [8] |
| PO | - | 24.3 | - | 61.0 | [8] |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with CD4- and co-receptor-expressing cells.
Materials:
-
Effector cells: H9 cells chronically infected with HIV-1 (e.g., HIV-1IIIB)
-
Target cells: MT-2 cells (expressing CD4 and CXCR4)
-
Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound or analog
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed MT-2 target cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells containing MT-2 cells.
-
Add HIV-1-infected H9 effector cells to the wells at a 1:1 ratio with the target cells.
-
Include control wells with cells only (no compound) and cells with a known fusion inhibitor.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, observe and count the number of syncytia (multinucleated giant cells) in each well under a microscope.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of syncytia inhibition against the compound concentration.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory effect of a compound on the interaction between the HIV-1 gp120 envelope glycoprotein and the CD4 receptor.
Materials:
-
Recombinant HIV-1 gp120 (e.g., from HIV-1IIIB)
-
Recombinant soluble CD4 (sCD4)
-
Anti-gp120 capture antibody (e.g., sheep anti-gp120 D7324)
-
Detection antibody (e.g., anti-CD4 antibody conjugated to horseradish peroxidase - HRP)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 10% FBS)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the anti-gp120 capture antibody overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for at least 1 hour at room temperature.
-
Wash the wells and add recombinant gp120 to each well. Incubate for 2 hours at 37°C.
-
Wash the wells to remove unbound gp120.
-
Prepare serial dilutions of this compound in a suitable buffer and add them to the wells.
-
Add a constant concentration of sCD4 to the wells.
-
Incubate for 2 hours at 37°C to allow for the binding of sCD4 to the captured gp120.
-
Wash the wells and add the HRP-conjugated anti-CD4 detection antibody. Incubate for 1 hour at 37°C.
-
Wash the wells and add the TMB substrate. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability and is crucial for determining its therapeutic index.
Materials:
-
Target cell line (e.g., TZM-bl, MT-2)
-
Culture medium
-
This compound or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compound.
-
Include control wells with cells in medium only (no compound) and wells with medium only (no cells) for background measurement.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of this compound.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound and its analogs.
Caption: Key challenges in the clinical development of this compound and potential mitigation strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiniCD4 protein resistance mutations affect binding to the HIV-1 gp120 CD4 binding site and decrease entry efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Nbd-556 Agonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nbd-556. The focus is on addressing the challenges presented by its agonist activity and refining experimental protocols to account for this characteristic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule mimetic of the CD4 receptor and was developed as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1] Its primary mechanism involves blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.[1] It achieves this by binding to a conserved pocket on gp120 known as the Phe43 cavity.[2][3][4]
Q2: What is meant by the "agonist activity" of this compound?
A2: The agonist activity of this compound refers to its ability to induce conformational changes in the gp120 protein that are similar to those triggered by the natural ligand, CD4.[2][3][4] This can lead to an "activated" state of gp120, which paradoxically, can sometimes enhance HIV-1 infection in cells that are CD4-negative but express the CCR5 co-receptor.[3][5][6] This is considered an unfavorable therapeutic trait.[2][3][4]
Q3: How does this compound's agonist activity affect experimental outcomes?
A3: The agonist properties of this compound can lead to confounding results. For instance, in certain experimental setups, instead of inhibiting viral entry, this compound might enhance it, particularly in CD4-negative, CCR5-positive cells.[3][6] This can lead to a misinterpretation of its inhibitory potential and efficacy. Researchers have actively worked to design analogs of this compound with reduced agonist properties.[2][6][7]
Q4: Are there alternatives to this compound with reduced agonist activity?
A4: Yes, research has led to the development of this compound analogs with reduced agonist or even antagonist properties. For example, NBD-09027 has been shown to have reduced agonist properties, and NBD-11021 has been developed as a full CD4-antagonist.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical enhancement of viral entry in infectivity assays.
-
Possible Cause: This is a classic manifestation of this compound's agonist activity, where it promotes gp120 binding to the CCR5 co-receptor on CD4-negative cells.[3][5][6]
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm the CD4 and CCR5/CXCR4 expression levels on your target cells using flow cytometry. The agonist effect is most pronounced in CD4-negative, CCR5-positive cells.
-
Include Control Compounds: Run parallel experiments with a known antagonist (e.g., BMS-378806) and a derivative with reduced agonist activity (e.g., NBD-09027) to benchmark the effects of this compound.[3][6]
-
Vary Viral Strains: The extent of agonist activity can be dependent on the HIV-1 strain used. Test a panel of viruses to understand the breadth of this effect.
-
CD4-Positive Cell Lines: Whenever possible, conduct primary screening in CD4-positive cell lines where the inhibitory effect is more likely to be dominant.
-
Issue 2: Discrepancy between binding affinity and functional inhibition.
-
Possible Cause: this compound can exhibit strong binding to gp120 but poor neutralization in functional assays. This can be due to the agonist effect triggering a non-productive conformational state or the transient nature of the "activated" state.[8]
-
Troubleshooting Steps:
-
Kinetic Binding Analysis: Employ techniques like Surface Plasmon Resonance (SPR) to not only measure the binding affinity (Kd) but also to study the kinetics (on/off rates) of the interaction. This can provide insights into the stability of the this compound-gp120 complex.
-
Conformational Probes: Use conformation-specific monoclonal antibodies (e.g., 17b) in binding assays to quantify the extent to which this compound induces the CD4-bound conformation of gp120.[5][6]
-
Time-of-Addition Assays: To dissect the mechanism, perform time-of-addition experiments to pinpoint the stage of viral entry that is being affected.
-
Quantitative Data Summary
Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Analogs
| Compound | Target | Assay | Value | Reference |
| This compound | HIV-1 gp120 | Binding Affinity (Kd) | 3.7 µM | [5] |
| This compound | HIV-1 IIIB (cell-cell fusion) | IC50 | ~2.5 to 4.5 µM | [3] |
| This compound | Panel of Env-pseudotyped viruses | IC50 | 1.5 to 21 µM | [3] |
| NBD-09027 | HIV-1 IIIB (cell-cell fusion) | IC50 | ~2-fold improvement over this compound | [3] |
| NBD-11021 | CD4-independent virus (HIV-1 ADA N197S) | IC50 | 2.1 ± 0.15 µM | [6] |
| NBD-11021A2 | Panel of Env-pseudotyped viruses | IC50 (mean) | 1.71 µM | [6] |
Key Experimental Protocols
1. Cell-Cell Fusion Inhibition Assay
-
Objective: To assess the ability of this compound to block the fusion of HIV-1 infected cells with uninfected target cells.
-
Methodology:
-
Co-culture HIV-1 infected cells (e.g., H9/HIV-1IIIB) with target cells expressing the appropriate co-receptors (e.g., MT-2 cells for CXCR4).
-
Add serial dilutions of this compound to the co-culture.
-
Incubate for a specified period to allow for cell fusion and the formation of syncytia.
-
Quantify the number and size of syncytia in each treatment group compared to a no-drug control.
-
Calculate the 50% inhibitory concentration (IC50).
-
2. Single-Cycle HIV-1 Infectivity Assay
-
Objective: To measure the inhibitory effect of this compound on viral entry using pseudoviruses.
-
Methodology:
-
Generate pseudoviruses expressing the HIV-1 envelope glycoprotein of interest and a reporter gene (e.g., luciferase or GFP).
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Pre-incubate the pseudoviruses with serial dilutions of this compound.
-
Add the virus-compound mixture to the target cells and incubate.
-
After 48-72 hours, measure the reporter gene expression (e.g., luminescence or fluorescence).
-
Determine the IC50 by plotting the percentage of inhibition against the compound concentration.
-
3. Gp120-CD4 Capture ELISA
-
Objective: To directly measure the ability of this compound to inhibit the binding of gp120 to CD4.
-
Methodology:
-
Coat ELISA plates with an anti-gp120 antibody (e.g., sheep anti-gp120 D7324).
-
Add recombinant gp120 to the wells, which will be captured by the antibody.
-
Incubate the captured gp120 with serial dilutions of this compound.
-
Add a soluble form of CD4 (sCD4) conjugated to an enzyme (e.g., alkaline phosphatase) or a detectable tag.
-
After incubation and washing steps, add a substrate for the enzyme and measure the resulting signal.
-
A reduction in signal indicates inhibition of the gp120-CD4 interaction.
-
Visualizations
Caption: HIV-1 entry pathway and the dual role of this compound.
Caption: Troubleshooting workflow for discordant this compound results.
References
- 1. apexbt.com [apexbt.com]
- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of serum proteins on Nbd-556 activity
Welcome to the technical support center for Nbd-556. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you mitigate potential challenges, particularly those related to the impact of serum proteins on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule HIV-1 entry inhibitor. It functions as a CD4 mimetic, meaning it mimics the binding of the human CD4 receptor to the HIV-1 envelope glycoprotein gp120. Specifically, this compound binds to a conserved pocket on gp120 known as the Phe43 cavity. This interaction blocks the initial attachment of the virus to the host cell, thereby preventing viral entry and infection.
Q2: I am observing lower than expected potency of this compound in my cell-based antiviral assay. What could be the cause?
A2: A common reason for reduced potency of small molecules in cell-based assays is interaction with serum proteins present in the cell culture medium. Components like human serum albumin (HSA) can bind to small molecules, reducing their effective free concentration and thus their antiviral activity. This phenomenon is often referred to as a "serum shift." For other HIV entry inhibitors, a significant concentration of the drug can be bound by plasma proteins, necessitating higher concentrations to achieve the desired inhibitory effect[1].
Q3: How can I confirm if serum protein binding is affecting my results?
A3: You can perform a serum shift assay. This involves comparing the IC50 (half-maximal inhibitory concentration) of this compound in the presence and absence of varying concentrations of human serum or bovine serum albumin (BSA). A significant increase in the IC50 value in the presence of serum proteins would indicate that binding is occurring and impacting the compound's activity.
Q4: Are there different formulations or analogs of this compound that are less susceptible to serum protein binding?
A4: While specific data on different formulations of this compound is limited, the development of analogs for HIV entry inhibitors often focuses on improving pharmacological properties, including reducing serum protein binding. For instance, the development of BMS-378806, another HIV-1 entry inhibitor, highlighted its favorable low protein binding and minimal human serum effect on its anti-HIV-1 potency[2][3]. Research is ongoing to develop analogs of CD4 mimetics with improved pharmacokinetic profiles.
Q5: Besides serum proteins, what else could affect this compound activity?
A5: The specific strain of HIV-1 being tested can influence the activity of this compound. Mutations in the gp120 protein, particularly in or near the Phe43 cavity, can alter the binding affinity of the compound and lead to reduced susceptibility. Additionally, experimental conditions such as cell density, virus inoculum, and incubation time can impact the outcome of antiviral assays.
Troubleshooting Guides
Issue 1: Significant Loss of this compound Activity in the Presence of Serum
Symptoms:
-
The IC50 value of this compound is significantly higher in assays containing fetal bovine serum (FBS) or human serum compared to serum-free conditions.
-
Inconsistent results between experimental repeats, potentially due to lot-to-lot variability in serum composition.
Possible Causes:
-
High Protein Binding: this compound may be binding to albumin and/or other proteins in the serum, reducing its bioavailable concentration. Many anti-HIV drugs exhibit significant binding to human serum albumin[1].
-
Non-specific Binding: The compound may be binding to other components in the serum.
Solutions:
-
Quantify the Serum Shift: Perform a systematic serum shift assay to determine the fold-increase in IC50 at different serum concentrations. This will help you to adjust the compound concentration in your subsequent experiments accordingly.
-
Reduce Serum Concentration: If your cell line permits, reduce the percentage of serum in your culture medium during the assay. However, be mindful of potential effects on cell health and virus infectivity.
-
Use Purified Albumin: To determine if albumin is the primary interfering component, conduct your assay in the presence of purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations instead of whole serum.
-
Consider Protein-Free Media: If feasible for your experimental setup, utilize protein-free or low-protein media for the duration of the drug treatment.
-
Pre-incubation Steps: In some assay formats, pre-incubating the virus and compound in a low-serum or serum-free medium before adding them to the cells can enhance the initial binding of the inhibitor to its target.
Issue 2: High Background or False Positives in Binding Assays
Symptoms:
-
High signal in negative control wells (e.g., wells with compound but no target protein) in biochemical assays like ELISA or surface plasmon resonance (SPR).
-
Apparent binding of this compound to unrelated proteins.
Possible Causes:
-
Non-specific Binding: this compound, being a small molecule, might non-specifically adhere to plastic surfaces or other proteins.
-
Assay Artifacts: The detection method might be susceptible to interference from the compound itself (e.g., autofluorescence).
Solutions:
-
Blocking Agents: Ensure adequate blocking of assay plates with agents like BSA or non-fat dry milk to prevent non-specific binding.
-
Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your wash and assay buffers to reduce non-specific interactions.
-
Control for Compound Interference: Run parallel control experiments without the target protein to quantify any background signal generated by this compound itself.
-
Alternative Assay Formats: If non-specific binding persists, consider using an alternative assay format. For example, if you are using a direct binding ELISA, a competition ELISA format might be less prone to certain artifacts.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and an Analog in a Cell-Cell Fusion Assay
| Compound | IC50 (µM) in Cell-Cell Fusion Assay | Reference |
| This compound | 4.3 ± 1.4 | [4] |
| NBD-09027 | 2.3 ± 0.5 | [4] |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Serum Shift Assay for this compound
Objective: To determine the effect of human serum on the anti-HIV-1 activity of this compound.
Materials:
-
This compound
-
HIV-1 pseudovirus (e.g., expressing a luciferase reporter gene)
-
TZM-bl cells (or another susceptible cell line)
-
Cell culture medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Heat-inactivated Human Serum (HIV-negative)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium containing different concentrations of human serum (e.g., 0%, 10%, 25%, and 50%). Also, prepare a set of dilutions in medium containing your standard concentration of FBS as a control.
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, pre-incubate the serially diluted this compound with a fixed amount of HIV-1 pseudovirus for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 values for this compound at each serum concentration by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
The fold shift in IC50 is calculated as: (IC50 with serum) / (IC50 without serum).
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
Objective: To measure the inhibitory activity of this compound against HIV-1 entry.
Materials:
-
Same as for the Serum Shift Assay.
Method:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture medium containing the desired concentration of FBS.
-
Seed TZM-bl cells in a 96-well plate.
-
The next day, mix the diluted this compound with an equal volume of HIV-1 pseudovirus. Include control wells with virus only (no compound) and cells only (no virus).
-
Incubate the plate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity.
-
The percent neutralization is calculated as: [1 - (RLU of compound well - RLU of cell control) / (RLU of virus control - RLU of cell control)] * 100.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of this compound action and serum protein interference.
Caption: Workflow for an HIV-1 pseudovirus neutralization assay.
References
- 1. digital.csic.es [digital.csic.es]
- 2. An effective pre-treatment method for eliminating interference by serum albumin for analysis of anti-rHSA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of HIV-1 Entry Inhibitors: Nbd-556 vs. NBD-557
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two analog HIV-1 entry inhibitors, Nbd-556 and its counterpart, NBD-557. Both small molecules are CD4 mimetics that function by blocking the crucial interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a primary step in viral entry.[1] This document compiles available experimental data to offer an objective performance comparison, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental procedures.
Quantitative Efficacy and Binding Affinity
This compound and NBD-557 have been evaluated for their ability to inhibit HIV-1 entry and their binding affinity to the viral envelope protein gp120. The following tables summarize the available quantitative data from in vitro studies. Both compounds demonstrate low micromolar potency in inhibiting a range of HIV-1 strains.[2][3]
| Compound | Target | Assay | Cell Line | HIV-1 Strain | IC50 (µM) | Reference |
| This compound | gp120-CD4 Interaction | Cell-Cell Fusion | H9/HIV-1IIIB & MT-2 | HIV-1IIIB | ~2.5 - 4.5 | [2] |
| HIV-1 Entry | Single-Cycle Infectivity | TZM-bl | Laboratory-adapted & Primary Isolates | Low micromolar | [2] | |
| PM1/CCR5 | HIV-1Pt.1 | 3.6 | [4] | |||
| PM1/CCR5 | HIV-1Pt.3 | 11.8 | [4] | |||
| NBD-557 | gp120-CD4 Interaction | Cell-Cell Fusion | H9/HIV-1IIIB & MT-2 | HIV-1IIIB | Low micromolar | [5][6] |
| HIV-1 Entry | Single-Cycle Infectivity | TZM-bl | Laboratory-adapted & Primary Isolates | Low micromolar | [5][6] |
Table 1: Antiviral Activity of this compound and NBD-557. IC50 values represent the concentration of the compound required to inhibit 50% of viral activity.
| Compound | Target Protein | Assay | Binding Affinity (Kd in µM) | Reference |
| This compound | HIV-1 gp120 | Isothermal Titration Calorimetry | 3-5 | [3] |
| NBD-557 | HIV-1 gp120 | Isothermal Titration Calorimetry | 3-5 | [3] |
| HIV-1 gp120 | Surface Plasmon Resonance | Binds to unliganded gp120 | [5][6] |
Table 2: Binding Affinity of this compound and NBD-557 to HIV-1 gp120. Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding.
Mechanism of Action: Targeting the gp120-CD4 Interaction
Both this compound and NBD-557 act as CD4 mimetics, binding to a conserved pocket on gp120 known as the Phe43 cavity.[2][7] This binding event prevents the subsequent attachment of gp120 to the CD4 receptor on T-cells and other target cells, thereby inhibiting the initial stage of HIV-1 entry into the host cell.[1] A potential therapeutic concern is that these compounds can also act as CD4 agonists, meaning they can induce conformational changes in gp120 similar to those triggered by CD4 binding, which could have unintended biological effects.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition
This assay quantifies the ability of a compound to inhibit viral entry using a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Methodology:
-
Cell Preparation: TZM-bl cells are seeded in 96-well plates and cultured overnight to form a monolayer.
-
Compound Incubation: The cells are pre-incubated with serial dilutions of the test compounds (this compound or NBD-557) for a specified period.
-
Viral Infection: A standardized amount of HIV-1 virus is added to each well.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and gene expression.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that results in a 50% reduction in luminescence compared to untreated, infected control cells.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.10. Surface Plasmon Resonance Binding Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Gp120-Targeted HIV-1 Entry Inhibitors: NBD-556, Fostemsavir, and BMS-378806
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of three key small-molecule inhibitors targeting the HIV-1 envelope glycoprotein gp120: NBD-556, the FDA-approved drug Fostemsavir (prodrug of Temsavir), and the clinical candidate BMS-378806. This analysis is supported by experimental data on their mechanisms of action, antiviral efficacy, and binding affinities, alongside detailed experimental protocols.
The HIV-1 envelope glycoprotein gp120 is a critical target for antiretroviral drug development as it mediates the initial attachment of the virus to the host cell's CD4 receptor, a pivotal step in the viral lifecycle. Small-molecule inhibitors that disrupt this interaction are a promising class of antiretrovirals, offering a distinct mechanism of action that can be effective against viral strains resistant to other drug classes. This guide focuses on a comparative analysis of this compound, Fostemsavir (the active form of which is Temsavir), and BMS-378806, three inhibitors that all target gp120 but exhibit different binding modes and antiviral profiles.
Mechanism of Action and Binding Site
These inhibitors target the gp120-CD4 interaction through distinct mechanisms:
-
This compound: This small molecule acts as a CD4 mimetic, binding to a highly conserved pocket on gp120 known as the Phe43 cavity.[1] This binding event stabilizes the gp120 in a "CD4-bound" conformation, which is a transient state that, when prematurely induced by this compound, can lead to the inactivation of the virus.[2] However, this CD4-agonist activity can also, under certain conditions, enhance HIV-1 entry into CD4-negative, CCR5-expressing cells.[3]
-
Fostemsavir (Temsavir): As an attachment inhibitor, Temsavir (the active metabolite of Fostemsavir) binds to gp120 and prevents the conformational changes necessary for the virus to attach to the host CD4+ T-cell.[4][5] Its binding site is adjacent to the CD4 binding loop and the β20-β21 hairpin, effectively stabilizing the pre-fusion "closed" state of the envelope glycoprotein.[4]
-
BMS-378806: This potent inhibitor directly competes with the CD4 receptor for binding to gp120.[6][7] Resistance mutations to BMS-378806 have been mapped to the CD4 binding pocket of gp120, confirming its mode of action as a direct attachment inhibitor.[6] It binds to gp120 at a stoichiometry of approximately 1:1.[4][8]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the antiviral activity and binding affinities of this compound, Fostemsavir (Temsavir), and BMS-378806 based on available experimental data. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antiviral Activity (EC₅₀/IC₅₀) of gp120-Targeted Inhibitors
| Inhibitor | HIV-1 Strain(s) | EC₅₀ / IC₅₀ | Reference(s) |
| This compound | HIV-1 (general) | IC₅₀: 58.5 to >100 µM | [3] |
| Lab-adapted HIV-1 HXB2 | IC₅₀: 0.96 ± 0.1 µM | [9] | |
| Clinical Isolates (various) | IC₅₀ range: 0.24–0.9 µM | [9] | |
| Fostemsavir (Temsavir) | Laboratory and clinical isolates | IC₅₀: <10 nM (for most) | [10] |
| JRFL-based pseudoviruses with resistance mutations | Fold-change in IC₅₀: 4-fold to >29,700-fold | [5] | |
| BMS-378806 | Panel of 11 HIV-1 laboratory strains | Median EC₅₀: 12 nM (range 0.9–743 nM) | [11] |
| 53 strains of subtype B | Median EC₅₀: 0.04 μM | [11] | |
| HIV-1 JRFL | EC₅₀: 1.5 ± 0.6 nM | [11] | |
| gp120/CD4 binding (ELISA) | IC₅₀: ~100 nM | [4] |
Table 2: Binding Affinity (Kd) for gp120
| Inhibitor | gp120 Strain | K_d_ | Reference(s) |
| This compound | YU2 | 3.7 μM | [1] |
| Fostemsavir (Temsavir) | JRFL | 3.3 nM | [7] |
| JRFL with resistance mutations | 0.7 to 73.7-fold change vs. wild-type | [12] | |
| BMS-378806 | JRFL | 21.1 ± 1.9 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these gp120 inhibitors.
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is widely used to measure the ability of an inhibitor to prevent HIV-1 infection of target cells.
-
Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.[6]
-
Virus Preparation: Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an HIV-1 genomic plasmid that is deficient in env.[13]
-
Assay Procedure:
-
Serial dilutions of the inhibitor are prepared in a 96-well plate.
-
A standardized amount of pseudovirus is added to each well and incubated with the inhibitor.
-
TZM-bl cells are then added to the wells.
-
After a 48-hour incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor compared to the virus-only control indicates the level of neutralization.[14]
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated, representing the concentration of the inhibitor that reduces viral infection by 50%.
gp120-CD4 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of an inhibitor to block the interaction between gp120 and the CD4 receptor.
-
Plate Coating: 96-well microtiter plates are coated with soluble CD4 (sCD4).[15]
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Inhibitor and gp120 Incubation: A mixture of a constant concentration of recombinant gp120 and serial dilutions of the inhibitor is added to the wells and incubated.
-
Detection:
-
The plates are washed to remove unbound gp120.
-
A primary antibody specific for gp120 (e.g., 2G12) is added.[15]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chromogenic substrate is added, and the absorbance is measured using a spectrophotometer.
-
-
Data Analysis: A decrease in absorbance in the presence of the inhibitor indicates blocking of the gp120-CD4 interaction. The 50% inhibitory concentration (IC₅₀) is determined.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (on-rate, k_a_; off-rate, k_d_) and affinity (equilibrium dissociation constant, K_d_) of the interaction between an inhibitor and gp120 in real-time.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant gp120 is immobilized on the surface.[16]
-
Analyte Injection: Different concentrations of the inhibitor (analyte) are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of analyte bound, is measured in real-time and recorded as a sensorgram.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the k_a_, k_d_, and K_d_ (K_d_ = k_d_ / k_a_).[17]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
This compound, Fostemsavir, and BMS-378806 represent a diverse group of small-molecule inhibitors that effectively target the HIV-1 gp120 glycoprotein, albeit through different mechanisms. Fostemsavir, as an approved therapeutic, has demonstrated clinical efficacy in treatment-experienced patients. BMS-378806 shows high potency in preclinical studies. This compound, while generally less potent against primary isolates, serves as an invaluable research tool for probing the conformational states of gp120. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of HIV-1 drug discovery and development, facilitating further investigation and the design of next-generation gp120-targeted inhibitors.
References
- 1. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. medinfo.gsk.com [medinfo.gsk.com]
- 8. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 11. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational and Structural Features of HIV-1 gp120 Underlying Dual Receptor Antagonism by the Cross-Reactive Neutralizing Antibody, m18 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of Nbd-556's Antiviral Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Nbd-556, an HIV-1 entry inhibitor, across various cell lines. The data presented is supported by experimental findings from peer-reviewed studies.
This compound is a small molecule that acts as a CD4 mimetic, effectively blocking the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells by inhibiting the interaction between the viral envelope glycoprotein gp120 and the cellular CD4 receptor.[1][2] Its efficacy, however, can vary depending on the specific cell line and the viral strain being tested. This guide summarizes the available quantitative data, details common experimental protocols, and provides visual representations of the underlying biological and experimental processes to aid in the comprehensive evaluation of this compound.
Comparative Antiviral Activity of this compound and Alternatives
The antiviral potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral activity. The following table summarizes the IC50 values for this compound and other relevant HIV-1 entry inhibitors in different cell lines.
| Compound | Cell Line | Virus/Assay Type | IC50 (µM) | Reference(s) |
| This compound | MT-2 | HIV-1 IIIB | 6.5 | [1][2] |
| MT-2 | HIV-1 MN | 15.9 | [1][2] | |
| MT-2 | HIV-1 V32 | 5.3 | [1][2] | |
| TZM-bl | CD4-dependent virus | 22.6 | [1] | |
| H9/HIV-1 IIIB & MT-2 | Cell-cell fusion | ~3 | [3] | |
| BMS-626529 | PM-1 | Laboratory strains | <0.01 (most) | [4][5] |
| PBMCs | Clinical isolates | <0.01 (most) | [4][5] | |
| Enfuvirtide (T-20) | MT-2 | HIV-1 IIIB | 0.026 | [6] |
| PBMCs | Primary HIV-1 isolates | Varies | [6] | |
| - | Cell-cell fusion | 0.00004 | [7] | |
| Maraviroc | U87.CD4.CCR5 | HIV-1 Subtype A | 0.01 | [8] |
| U87.CD4.CCR5 | HIV-1 Subtype B | 0.002 | [8] | |
| U87.CD4.CCR5 | HIV-1 Subtype C | 0.002 | [8] | |
| TZM-bl | HIV-1 Bal R5 | 0.0002 |
It is important to note that in CD4-negative cells expressing the CCR5 co-receptor (Cf2Th-CCR5 cells), this compound has been shown to act as an agonist, enhancing HIV-1 infection. This highlights the critical dependence of its inhibitory activity on the presence of the CD4 receptor.
Experimental Protocols
The following is a generalized protocol for a single-cycle infectivity assay using pseudotyped HIV-1, a common method for evaluating the antiviral activity of entry inhibitors like this compound.
Single-Cycle HIV-1 Pseudovirus Infectivity Assay
1. Cell Seeding:
- Seed TZM-bl cells (a HeLa cell line expressing CD4, CXCR4, and CCR5, and containing a luciferase reporter gene under the control of the HIV-1 promoter) in a 96-well plate at a density of 1 x 10^4 cells per well.[9]
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Addition:
- Prepare serial dilutions of this compound in cell culture medium.
- Remove the culture medium from the TZM-bl cells and add the diluted compound to the respective wells.
3. Virus Infection:
- Add a standardized amount of HIV-1 pseudovirus (engineered to be capable of only a single round of infection) to each well.
- Incubate the plates for 48 hours at 37°C.
4. Quantifying Antiviral Activity:
- After incubation, lyse the cells using a suitable lysis buffer.
- Measure the luciferase activity in the cell lysates using a luminometer. The light output is proportional to the level of viral infection.
- Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the context of this compound's action and the methods used to evaluate it, the following diagrams are provided.
Caption: HIV-1 Entry Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an HIV-1 Pseudovirus Assay.
Alternative HIV-1 Entry Inhibitors
For a comprehensive evaluation, it is useful to compare this compound with other HIV-1 entry inhibitors that are either in clinical use or advanced development.
-
BMS-663068 (Fostemsavir): This is a prodrug of BMS-626529, which, like this compound, is an attachment inhibitor that binds to gp120. It has shown potent activity against a broad range of HIV-1 subtypes.
-
Enfuvirtide (Fuzeon®): This is a fusion inhibitor that binds to the gp41 subunit of the viral envelope, preventing the conformational changes required for membrane fusion.
-
Maraviroc (Selzentry®): This is a CCR5 co-receptor antagonist, which blocks the binding of CCR5-tropic HIV-1 to the co-receptor.
The choice of inhibitor and the interpretation of its in vitro activity must consider the specific viral tropism (CCR5- or CXCR4-tropic) and the expression of relevant receptors on the target cells.
This guide provides a foundational overview for researchers working with this compound. The provided data and protocols should be adapted and validated for specific experimental contexts. Further investigation into the pharmacokinetics and in vivo efficacy is necessary for any potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synergistic Inhibition of R5 HIV-1 by Maraviroc and CCR5 Antibody HGS004 in Primary Cells: Implications for Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Resistance: The Role of gp120 Residues in Circumventing NBD-556 Inhibition
A Comparative Guide for Researchers
The development of HIV-1 entry inhibitors that target the envelope glycoprotein gp120 has been a critical area of research in the quest for novel antiretroviral therapies. Among these, the small molecule NBD-556, a CD4 mimetic, has been instrumental in elucidating the mechanics of viral entry. This compound functions by binding to a conserved pocket on gp120 known as the Phe43 cavity, thereby blocking the interaction between the virus and the host cell's CD4 receptor. However, the emergence of drug resistance poses a significant challenge. This guide provides a comparative analysis of the key gp120 residues implicated in this compound resistance, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in the field.
Quantitative Analysis of this compound Resistance
Mutations in the HIV-1 envelope gene, env, can lead to reduced susceptibility to this compound and its analogs. The following table summarizes the impact of specific gp120 mutations on the inhibitory activity of this compound and its more potent derivatives, NBD-09027 and NBD-11008. The data is presented as the fold change in the 50% inhibitory concentration (IC50), a measure of how much more drug is required to inhibit viral entry for the mutant virus compared to the wild-type.
| Residue Position | Mutation | Fold Change in IC50 vs. Wild-Type | Reference Virus | Notes |
| S375 | S375Y | 8-fold (for this compound) | HIV-1 | This mutation confers significant resistance to this compound and even higher levels of resistance to its analogs (15-fold for NBD-09027 and 20-fold for NBD-11008).[1] |
| S375 | S375H | >2-fold (for all NBD compounds) | HIV-1 | The S375H substitution is common in CRF01_AE subtypes and confers broad resistance to NBD series compounds, with the highest resistance observed for NBD-11008 (~14-fold).[1] |
| M426 | M426L | Resistance observed | HIV-1 LAI | Conferred resistance to NBD-09027 and NBD-11008. Specific fold-change for this compound is not detailed but is expected.[1][2] |
| K432 | K432R | ~5-fold (for NBD-09027 & NBD-11008) | HIV-1 | Located in the CD4 binding region, this mutation impacts the efficacy of this compound analogs. |
| M475 | M475I | Resistance observed | HIV-1 LAI | Conferred resistance to NBD-09027 and NBD-11008. Specific fold-change for this compound is not detailed but is expected.[1][2] |
| V782 | V782L | 4.3-fold (for NBD-09027) | HIV-1 | This mutation was selected with NBD-09027 and showed specific resistance to it. |
Note: The majority of detailed resistance data is available for this compound analogs, which were developed to have improved potency. However, due to the similar binding mode of these compounds within the Phe43 cavity, it is highly probable that these mutations also confer resistance to the parent compound, this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound resistance.
Generation of gp120 Mutants by Site-Directed Mutagenesis
To introduce specific mutations into the gp120-coding region of the HIV-1 env gene, a standard site-directed mutagenesis protocol is employed.
-
Template Plasmid: An expression plasmid containing the wild-type env gene of a reference HIV-1 strain (e.g., NL4-3, BaL) is used as the template.
-
Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed to contain the desired mutation at the center. These primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase (e.g., Phusion) with the mutagenic primers. The PCR cycling conditions are generally:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: The mutated plasmid is then transformed into competent E. coli for amplification.
-
Sequence Verification: The presence of the desired mutation and the absence of any secondary mutations are confirmed by DNA sequencing.
Production of Env-Pseudotyped Viruses
To study the effects of gp120 mutations on viral entry in a safe and controlled manner, replication-defective HIV-1 pseudoviruses are generated.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are typically used due to their high transfection efficiency.
-
Co-transfection: 293T cells are co-transfected with two plasmids:
-
The env-expression plasmid carrying the desired wild-type or mutant gp120.
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) that contains all other viral genes, including a reporter gene such as luciferase.
-
-
Transfection Reagent: A suitable transfection reagent, such as FuGENE 6, is used to introduce the plasmids into the 293T cells.
-
Virus Harvest: The cell culture supernatant, containing the newly produced pseudoviruses, is harvested 48-72 hours post-transfection.
-
Filtration and Storage: The supernatant is clarified by centrifugation and filtered through a 0.45-micron filter to remove cellular debris. The viral stocks are then aliquoted and stored at -80°C.
HIV-1 Neutralization Assay (TZM-bl Assay)
The susceptibility of the pseudoviruses to this compound is determined using a standardized neutralization assay with TZM-bl reporter cells.
-
Cell Line: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5. They also contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
-
Assay Setup:
-
Serial dilutions of this compound are prepared in a 96-well plate.
-
A standardized amount of the pseudovirus (predetermined by titration to yield a specific level of luminescence) is added to each well containing the diluted compound.
-
The plate is incubated for 1 hour at 37°C to allow the compound to bind to the virus.
-
-
Infection: TZM-bl cells, treated with DEAE-Dextran to enhance infectivity, are added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Luciferase Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the virus-only control wells. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of this compound resistance.
Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for confirming this compound resistance mutations.
References
Independent verification of the IC50 values of Nbd-556 for reference strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IC50 values of Nbd-556 against various reference strains of Human Immunodeficiency Virus Type 1 (HIV-1). It is important to note that this compound is a targeted antiviral compound, specifically an HIV-1 entry inhibitor. Therefore, the relevant "reference strains" for assessing its activity are well-characterized laboratory-adapted strains and clinical isolates of HIV-1, not bacterial or fungal reference strains.
This compound functions as a small molecule CD4 mimetic, blocking the crucial interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a primary step in viral entry. This guide summarizes reported IC50 values from in vitro studies and provides a detailed experimental protocol for a common method used to determine these values, ensuring researchers can independently verify and compare the compound's performance.
Comparative IC50 Values of this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 reference strains and in different assay formats. These values highlight the compound's potency in inhibiting viral entry.
| HIV-1 Strain/Assay | Assay Type | Reported IC50 (µM) |
| HIV-1 IIIB | Cell-cell Fusion Inhibition | ~3[1] |
| HIV-1 IIIB | Virus Neutralization | 7.8[2] |
| HIV-1 89.6 (Dual-tropic) | Virus Neutralization | 11.4[2] |
| Panel of HIV-1 Env-pseudoviruses | Virus Neutralization | 1.5 - 21[3] |
| HIV-1 Primary Isolate Pt.1 | Virus Neutralization | 3.6[2] |
| HIV-1 Primary Isolate Pt.3 | Virus Neutralization | 11.8[2] |
| gp120-CD4 Interaction | ELISA | 6.7 - 15 |
Mechanism of Action: Blocking HIV-1 Entry
This compound acts as a CD4 mimetic, binding to the HIV-1 envelope glycoprotein gp120 in a pocket that would normally be occupied by the Phe43 residue of the host cell's CD4 receptor. This binding event prevents the conformational changes in gp120 that are necessary for its subsequent interaction with co-receptors (CCR5 or CXCR4) and ultimately blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry.
Caption: Mechanism of this compound as an HIV-1 entry inhibitor.
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay
This protocol describes a common method for determining the IC50 value of a compound against HIV-1 using an Env-pseudotyped virus neutralization assay. This assay measures the ability of a compound to inhibit a single round of viral infection.
1. Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).
-
Virus: HIV-1 Env-pseudotyped virus stock (e.g., pseudovirus expressing the envelope protein of HIV-1 IIIB).
-
Compound: this compound, dissolved in DMSO to create a stock solution and serially diluted in cell culture medium.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-Dextran, and a luciferase assay reagent (e.g., Bright-Glo).
-
Equipment: 96-well cell culture plates, luminometer.
2. Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and antibiotics. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., <0.5%).
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted compound with 50 µL of the HIV-1 pseudovirus stock (titrated to yield a specific relative luminescence unit (RLU) signal). Incubate this mixture for 1 hour at 37°C.
-
Infection: After the overnight incubation of the TZM-bl cells, remove the medium and add 100 µL of the virus-compound mixture to each well. Also include control wells with virus only (no compound) and cells only (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After 48 hours, remove the medium from the wells. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Calculate the percentage of neutralization for each compound concentration by comparing the RLU of the compound-treated wells to the RLU of the virus-only control wells.
-
The IC50 value is determined by plotting the percentage of neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for HIV-1 pseudovirus neutralization assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Enhanced Exposure of Human Immunodeficiency Virus Type 1 Primary Isolate Neutralization Epitopes through Binding of CD4 Mimetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nbd-556
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of Nbd-556 (CAS: 333353-44-9), a small molecule HIV-1 entry inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 333353-44-9 |
| Molecular Formula | C₁₇H₂₄ClN₃O₂ |
| Molecular Weight | 337.84 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C (powder) |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile). Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | A laboratory coat must be worn at all times. Ensure it is fully buttoned. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder. |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following protocols is required for the safe handling and disposal of this compound.
Handling and Storage
-
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage: Store this compound powder in a tightly sealed container in a freezer at -20°C.[1] Solutions in DMSO should also be stored at -20°C or -80°C for longer-term stability.[1]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in Section 3.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled, sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to its toxicity to aquatic life.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a sealed, labeled hazardous waste bag or container.
-
Disposal Route: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
